molecular formula C7H5Cl2NO2 B184557 2,4-Dichloro-6-methylnicotinic acid CAS No. 56022-07-2

2,4-Dichloro-6-methylnicotinic acid

Cat. No.: B184557
CAS No.: 56022-07-2
M. Wt: 206.02 g/mol
InChI Key: CIVCELMLGDGMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVCELMLGDGMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356204
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56022-07-2
Record name 2,4-dichloro-6-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2,4-Dichloro-6-methylnicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The document details a plausible synthetic pathway, experimental protocols, and the expected analytical characterization of the target molecule.

Introduction

Substituted nicotinic acid derivatives are a class of compounds that have garnered significant interest in medicinal and materials chemistry due to their diverse biological activities and versatile chemical properties. Among these, this compound (also known as 4,6-dichloro-2-methylpyridine-3-carboxylic acid) serves as a valuable building block for the synthesis of more complex molecules. Its dichlorinated pyridine ring offers multiple reactive sites for further functionalization, making it a crucial intermediate in the development of novel therapeutic agents and specialized chemicals. This guide outlines a robust synthetic route and the analytical methods required for its thorough characterization.

Synthesis Pathway

A logical and frequently employed strategy for the synthesis of chlorinated nicotinic acids involves the chlorination of a corresponding dihydroxy precursor, followed by the hydrolysis of an ester intermediate. This two-step approach is generally efficient and allows for the introduction of the chloro-substituents at the desired positions.

The proposed synthetic workflow for this compound is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound Start Ethyl 2,4-dihydroxy-6-methylnicotinate Step1 Chlorination Start->Step1 POCl3, Reflux Intermediate Ethyl 2,4-dichloro-6-methylnicotinate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 NaOH, Ethanol/Water, Heat Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Step 1: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate

This procedure is adapted from the general method for the chlorination of dihydroxynicotinates.

Materials:

  • Ethyl 2,4-dihydroxy-6-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 2,4-dihydroxy-6-methylnicotinate to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2,4-dichloro-6-methylnicotinate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure is based on the general hydrolysis of chloronicotinate esters.[1]

Materials:

  • Ethyl 2,4-dichloro-6-methylnicotinate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2,4-dichloro-6-methylnicotinate in a mixture of ethanol and water in a round-bottom flask.[1]

  • Add a stoichiometric excess of sodium hydroxide to the solution.[1]

  • Heat the reaction mixture at approximately 60°C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

  • After cooling to room temperature, remove the ethanol by distillation under reduced pressure.[1]

  • Wash the remaining aqueous residue with dichloromethane to remove any unreacted ester.[1]

  • Acidify the aqueous layer to a pH of 3-4 with dilute hydrochloric acid, which should precipitate the carboxylic acid.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the organic phase with a saturated brine solution and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield this compound as a solid.[1]

Characterization Data

The structural confirmation and purity of the synthesized this compound can be ascertained through various spectroscopic and analytical techniques. The expected data is summarized in the tables below.

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
CAS Number 693286-31-6[2]
Appearance Expected to be a solid
Purity ≥98%[2]
Spectroscopic Data Interpretation

The following provides an interpretation of the expected spectroscopic data for this compound.

The proton NMR spectrum is expected to show two distinct signals: a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6Singlet3H-CH₃
~ 7.5Singlet1HPyridine C5-H
~ 11-13Broad Singlet1H-COOH

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

Chemical Shift (δ, ppm)Assignment
~ 20-25-CH₃
~ 120-155Aromatic carbons (C2, C3, C4, C5, C6)
~ 165-170-COOH

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~ 1700StrongC=O stretch (Carboxylic acid)
~ 1550-1600MediumC=C and C=N stretching (Pyridine ring)
~ 700-850StrongC-Cl stretch

Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

m/zInterpretation
~ 205, 207, 209[M]⁺ isotopic cluster for C₇H₅³⁵Cl₂NO₂ and its ³⁷Cl isotopologues
~ 188, 190, 192[M-OH]⁺
~ 160, 162, 164[M-COOH]⁺

Logical Relationships in Characterization

The process of confirming the structure of the synthesized compound involves a logical workflow where each analytical technique provides a piece of the puzzle.

Characterization_Logic Logical Workflow for Structural Characterization Synthesis Synthesized Product MS Mass Spectrometry Synthesis->MS Determine Molecular Weight & Isotopic Pattern IR IR Spectroscopy Synthesis->IR Identify Functional Groups (-COOH, C-Cl, Pyridine) NMR NMR Spectroscopy Synthesis->NMR Determine Connectivity & Chemical Environment Structure Confirmed Structure (this compound) MS->Structure Combined Data Analysis IR->Structure Combined Data Analysis NMR->Structure Combined Data Analysis

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is practical and relies on well-established chemical transformations. The comprehensive characterization data and workflows outlined herein will be invaluable for researchers and professionals in the fields of drug discovery and chemical development, ensuring the unambiguous identification and quality control of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2,4-Dichloro-6-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. The following sections present available data, outline detailed experimental protocols for property determination, and illustrate a generalized workflow for physicochemical characterization.

Core Physicochemical Properties

PropertyValue (Estimated or from Related Compounds)Notes
Molecular Formula C₇H₅Cl₂NO₂-
Molecular Weight 206.03 g/mol -
Melting Point Not available. Related dichlorinated nicotinic acids have melting points in the range of 150-220 °C.Experimental determination is highly recommended.
Boiling Point Not available. Likely to decompose before boiling at atmospheric pressure.-
pKa Not available. The pKa of nicotinic acid is 4.85. The chloro-substituents are expected to lower the pKa.Experimental determination via potentiometric titration is necessary for an accurate value.
Aqueous Solubility Sparingly soluble in water.The carboxylic acid group imparts some polarity, but the chlorinated pyridine ring is hydrophobic. Solubility is expected to be pH-dependent.
logP Not available. A calculated logP for the related 4,6-dichloro-2-methylnicotinic acid is 2.39502.[1]This value suggests moderate lipophilicity. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization for this specific compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[2][3][4]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[5]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[6][7][8][9][10]

Protocol:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.[6] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[6]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6][7]

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical and reliable technique for determining the logP value.[11][12][13][14]

Protocol:

  • Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of a compound in water can be determined by the shake-flask method.[15][16][17][18]

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer solution of a specific pH in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp solubility Aqueous Solubility Determination purification->solubility analysis Data Compilation & Analysis mp->analysis pka->analysis logp->analysis solubility->analysis end Final Report analysis->end

General workflow for synthesis and physicochemical characterization.

Given the lack of specific information on the biological activity of this compound, a diagram of a known signaling pathway for related nicotinic acid analogs is presented for contextual understanding. Nicotinic acetylcholine receptors (nAChRs) are known targets for nicotinic acid derivatives and are involved in various intracellular signaling cascades.

nAChR_signaling cluster_downstream Downstream Signaling Events ligand Nicotinic Acid Analog (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR ca_influx Ca²⁺ Influx nAChR->ca_influx pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt mapk MAPK/ERK Pathway ca_influx->mapk jak_stat JAK/STAT Pathway ca_influx->jak_stat cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Cell Survival/Proliferation) pi3k_akt->cellular_response mapk->cellular_response jak_stat->cellular_response

Simplified nAChR signaling pathway potentially modulated by nicotinic acid analogs.

This guide serves as a foundational resource for the physicochemical evaluation of this compound. The provided protocols and estimations are intended to guide experimental work, which is essential for obtaining accurate and reliable data for this compound.

References

2,4-Dichloro-6-methylnicotinic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide on the Crystal Structure Analysis of 2,4-Dichloro-6-methylnicotinic Acid and its Congeners

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystal structure of this compound, a compound of interest in medicinal chemistry and drug development. A comprehensive search of crystallographic databases and scientific literature indicates that, to date, the specific crystal structure of this compound has not been experimentally determined and deposited. However, valuable structural insights can be gleaned from the analysis of closely related congeners. This document provides a detailed overview of the crystal structures of several analogous compounds, including 6-methylnicotinic acid and various chlorinated nicotinic acid derivatives. By presenting their crystallographic data, experimental protocols, and structural features, this guide offers a comparative framework to anticipate the solid-state properties of this compound, which is crucial for rational drug design and development.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in the pharmaceutical industry, exhibiting a wide range of biological activities. The substitution pattern on the pyridine ring significantly influences their physicochemical properties, including crystal packing, solubility, and receptor binding affinity. The target molecule, this compound, is a halogenated derivative with potential applications in drug discovery. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.

In the absence of direct experimental data for this compound, this guide focuses on a comparative analysis of its structurally similar counterparts. The presented data on related crystal structures will serve as a valuable resource for researchers, providing a basis for molecular modeling and predictions of the target compound's behavior.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for several compounds structurally related to this compound, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

ParameterValue
Empirical FormulaC₇H₇NO₂
Formula Weight137.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)90.51 (3)
Volume (ų)323.07 (12)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.049

Data sourced from a study on methyl 6-methylnicotinate derivatives.[1]

Table 2: Crystal Data and Structure Refinement for a Chlorinated Nicotinic Acid Derivative (6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide)

ParameterValue
Empirical FormulaC₁₃H₈Cl₃N₃O
Formula Weight328.59 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.6670 (9)
b (Å)12.202 (2)
c (Å)12.935 (3)
β (°)96.94 (3)
Volume (ų)730.0 (2)
Z2
Temperature (K)298 (2)
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.086

This data is for a more complex derivative but provides insight into the crystal packing of chlorinated pyridine rings.[2]

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of the analyzed congeners provide a roadmap for future studies on this compound.

Synthesis and Crystallization
  • 6-Methylnicotinic Acid: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of commercially purchased 6-methylnicotinic acid.[3]

  • 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide: This compound was synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and 6-chloronicotinic acid hydrazide in methanol. Crystals were formed by the gradual evaporation of the solvent at room temperature over five days.[2]

A proposed synthetic and crystallization workflow for this compound is depicted in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Structure Analysis start Starting Materials reaction Chemical Reaction (e.g., Oxidation/Chlorination) start->reaction purification Purification (e.g., Recrystallization) reaction->purification solvent Solvent Selection purification->solvent growth Slow Evaporation/ Cooling solvent->growth crystals Single Crystals growth->crystals xray Single-Crystal X-ray Diffraction crystals->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement solve->refine final_structure final_structure refine->final_structure Final Crystal Structure

Proposed experimental workflow for the synthesis and crystal structure analysis of this compound.
X-ray Diffraction Analysis

For the structural determination of the related compounds, single-crystal X-ray diffraction was the primary technique.[4][5]

  • Data Collection: A diffractometer equipped with a monochromatic X-ray source (typically Mo Kα radiation) is used to collect diffraction data from a single crystal at a controlled temperature (e.g., 293 K or 100 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

The logical relationship for structure determination is outlined in the following diagram.

structure_determination_logic data_collection Diffraction Data (Intensities & Positions) phase_problem Phase Problem data_collection->phase_problem direct_methods Direct Methods phase_problem->direct_methods electron_density Electron Density Map direct_methods->electron_density initial_model Initial Atomic Model electron_density->initial_model refinement Least-Squares Refinement initial_model->refinement final_structure Final Crystal Structure (Coordinates, Bond Lengths, Angles) refinement->final_structure Convergence

References

Spectroscopic Profiling of 2,4-Dichloro-6-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4-Dichloro-6-methylnicotinic acid, a key intermediate in various synthetic applications. In the absence of specific experimental data in publicly available literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups and related chemical structures. Furthermore, it details generalized experimental protocols for acquiring such data, offering a framework for the analytical characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH10.0 - 13.0Singlet (broad)The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.
H-57.5 - 8.0SingletThe sole aromatic proton is expected to appear as a singlet in the aromatic region. The exact shift is influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.
CH₃2.5 - 2.8SingletThe methyl protons will appear as a singlet, with their chemical shift influenced by the adjacent aromatic ring and its substituents.

Predicted in CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O165 - 175The carbonyl carbon of the carboxylic acid will be in the typical downfield region for this functional group.
C-2 (C-Cl)150 - 155The carbon atom bonded to the chlorine at position 2 is expected to be significantly downfield.
C-3 (C-COOH)130 - 135The carbon to which the carboxylic acid is attached.
C-4 (C-Cl)145 - 150The carbon atom bonded to the chlorine at position 4.
C-5125 - 130The carbon bearing the only aromatic proton.
C-6 (C-CH₃)155 - 160The carbon atom to which the methyl group is attached.
CH₃20 - 25The methyl carbon will appear in the aliphatic region.

Predicted in CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2][3]
C-H (Aromatic)3000 - 3100Weak to MediumStretching vibration of the C-H bond on the pyridine ring.[4]
C-H (Aliphatic)2850 - 3000Weak to MediumStretching vibrations of the C-H bonds in the methyl group.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring may slightly lower the frequency.[1][2][3]
C=C, C=N (Aromatic Ring)1400 - 1600Medium to StrongStretching vibrations within the pyridine ring.
C-O (Carboxylic Acid)1210 - 1320MediumStretching of the C-O single bond.[1]
C-Cl600 - 800Medium to StrongCarbon-chlorine stretching vibrations.
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺205/207/209The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
[M-OH]⁺188/190/192Loss of the hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺160/162/164Loss of the entire carboxylic acid group (decarboxylation).
[M-Cl]⁺170/172Loss of a chlorine atom.

Predictions are for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is crucial, as nicotinic acid derivatives can have limited solubility. DMSO-d₆ is often a good choice for carboxylic acids.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction:

    • Electron Ionization (EI): For volatile compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is heated to promote vaporization and then ionized by a high-energy electron beam.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation) and introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion.[5]

  • Data Acquisition:

    • The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-methylnicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-Dichloro-6-methylnicotinic acid in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. In light of this, this document provides a detailed framework for researchers to understand the probable solubility characteristics based on the principles of organic chemistry and to experimentally determine precise solubility values. It includes a qualitative assessment of expected solubility, detailed experimental protocols for solubility determination, and a discussion of the factors influencing the solubility of substituted nicotinic acids.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. Its molecular structure, featuring a pyridine ring, two chlorine atoms, a methyl group, and a carboxylic acid moiety, dictates its physicochemical properties, including its solubility in various organic solvents. The presence of both polar (carboxylic acid) and non-polar (dichlorinated aromatic ring, methyl group) features suggests a nuanced solubility profile. Understanding this profile is critical for its application in synthesis, purification, formulation, and various analytical procedures.

Qualitative Solubility Assessment

While quantitative data is not available, a qualitative assessment of the solubility of this compound can be inferred from its structural components and the general principles of solubility ("like dissolves like").

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, moderate solubility is expected in alcohols. However, the non-polar dichlorinated ring may limit high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity. Good solubility of this compound is anticipated in these solvents. Acetonitrile, being less polar, might show moderate solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the compound is expected to have very low solubility in non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents may offer some solubility due to the presence of chlorine atoms in both the solute and the solvent, but the carboxylic acid's polarity will likely limit miscibility.

Studies on related pyridine carboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, have shown that their solubility is significantly influenced by the solvent's polarity and hydrogen-bonding ability. For instance, nicotinic acid exhibits higher solubility in polar solvents like DMSO and ethanol compared to less polar solvents like acetonitrile and diethyl ether[1]. It is reasonable to expect a similar trend for this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not present in readily accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Dichloromethane25Data not availableData not available
Acetonitrile25Data not availableData not available
Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Toluene25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

General Experimental Workflow

The fundamental principle behind determining solubility is the preparation of a saturated solution at a specific temperature and the subsequent quantification of the dissolved solute.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Centrifuge or filter to remove undissolved solid B->C D Withdraw a known volume of the clear supernatant C->D E Dilute the aliquot with a suitable solvent D->E F Analyze by a calibrated analytical method (e.g., HPLC, UV-Vis) E->F G A Start: Need to determine solubility B Is the compound thermally stable? A->B C Does the compound have a UV chromophore? B->C No D Gravimetric Method B->D Yes E UV-Vis Spectrophotometry C->E Yes G Is high accuracy at low concentrations required? C->G No F HPLC Method G->D No G->F Yes

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermal stability and degradation of 2,4-Dichloro-6-methylnicotinic acid is limited. This guide synthesizes information from related chemical structures, including halogenated pyridines and nicotinic acid derivatives, to provide a comprehensive framework for its analysis. The experimental protocols described herein are standard methodologies for characterizing the stability of such compounds.

Executive Summary

This compound is a substituted pyridine carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis. Understanding its thermal stability and degradation profile is critical for determining safe handling, storage, and processing conditions, as well as for identifying potential impurities that may arise during its lifecycle. This document outlines the predicted thermal behavior of this compound and provides detailed experimental protocols for its comprehensive stability assessment.

Hypothetical Thermal Stability and Degradation Profile

Based on the analysis of analogous structures, the thermal and chemical stability of this compound is expected to be governed by its key functional groups: the dichlorinated pyridine ring and the carboxylic acid moiety.

Expected Thermal Events:

  • Melting Point and Decomposition: A sharp melting point followed by decomposition at higher temperatures is anticipated. Halogenated pyridines often exhibit thermal stability, with decomposition onsets typically occurring above 200-250°C.

  • Decarboxylation: The carboxylic acid group is susceptible to thermal decarboxylation, a common degradation pathway for nicotinic acid and its derivatives, which would result in the formation of 2,4-dichloro-6-methylpyridine and carbon dioxide gas.[1][2] This may occur concurrently with melting or at higher temperatures.

  • Dehalogenation: At elevated temperatures, cleavage of the carbon-chlorine bonds may occur. Halogenated aromatic compounds are generally stable, but thermal stress can lead to dehalogenation.[3]

Potential Degradation Pathways under Forced Conditions:

  • Hydrolysis: The chlorine atoms at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic substitution, including hydrolysis. This can lead to the formation of hydroxy-substituted derivatives, such as 2-hydroxy-4-chloro-6-methylnicotinic acid or 4-hydroxy-2-chloro-6-methylnicotinic acid.

  • Oxidation: Oxidative conditions may lead to the formation of N-oxides or cleavage of the pyridine ring. The pyridine ring itself is relatively resistant to oxidation, but degradation can occur under strong oxidizing conditions.[4]

  • Photodegradation: Exposure to UV light may induce the degradation of halogenated aromatic compounds.[5] The primary photolytic degradation pathway is often dehalogenation through homolytic cleavage of the C-Cl bond.

Proposed Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_main This compound cluster_degradation Degradation Products main This compound decarboxylated 2,4-Dichloro-6-methylpyridine main->decarboxylated Thermal Stress (Decarboxylation) hydrolyzed_1 2-Hydroxy-4-chloro-6-methylnicotinic acid main->hydrolyzed_1 Hydrolysis (Acid/Base) hydrolyzed_2 4-Hydroxy-2-chloro-6-methylnicotinic acid main->hydrolyzed_2 Hydrolysis (Acid/Base) oxidized Ring-opened products main->oxidized Oxidative Stress photolyzed Dechlorinated derivatives main->photolyzed Photolytic Stress (UV Light)

Caption: Proposed degradation pathways for this compound.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined in Section 5.0.

Table 1: Thermal Analysis Data

Analysis TypeParameterResult
TGA Onset of Decomposition (°C)
Temperature of 5% Weight Loss (°C)
Major Weight Loss Steps (%)
Residual Mass at 600°C (%)
DSC Melting Point (°C)
Enthalpy of Fusion (J/g)
Decomposition Exotherm/Endotherm (°C)

Table 2: Forced Degradation Study Summary

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradants Identified
Acid Hydrolysis 0.1 M HCl24, 48, 72 h80
Base Hydrolysis 0.1 M NaOH24, 48, 72 h60
Oxidation 3% H₂O₂24 hRT
Thermal Dry Heat48 h105
Photolytic UV-A (320-400 nm)24 hRT

Experimental Protocols

A comprehensive assessment of the thermal stability and degradation profile requires a combination of thermoanalytical techniques and stress testing.

Experimental Workflow

The diagram below outlines a typical workflow for this analysis.

G cluster_start Start cluster_thermo Thermal Analysis cluster_stress Forced Degradation Studies cluster_analysis Analysis of Degradants cluster_end End start_node Sample of 2,4-Dichloro-6- methylnicotinic acid tga Thermogravimetric Analysis (TGA) start_node->tga dsc Differential Scanning Calorimetry (DSC) start_node->dsc hydrolysis Hydrolysis (Acid & Base) start_node->hydrolysis oxidation Oxidation (H₂O₂) start_node->oxidation thermal Thermal Stress (Dry Heat) start_node->thermal photo Photolytic Stress (UV Light) start_node->photo end_node Comprehensive Stability and Degradation Profile tga->end_node dsc->end_node hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms lcms->end_node

Caption: Experimental workflow for stability and degradation analysis.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the compound.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

    • Record the weight loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of major weight loss events.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or decomposition exotherms/endotherms.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected melting/decomposition point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the DSC thermogram to identify the melting endotherm and any other thermal events.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to establish the degradation pathways of the molecule. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from its degradation products.

  • General Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to the stress conditions outlined below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by the stability-indicating HPLC method.

  • Stress Conditions:

    • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at 105°C in a calibrated oven.

    • Photolytic Degradation: Expose the sample solution to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. A dark control sample should be run in parallel.

Analysis of Degradation Products
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically used. The method should be capable of separating the parent peak from all degradation product peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of the major degradation products, the stressed samples should be analyzed by LC-MS. The mass-to-charge ratio of the degradation products can be used to propose their chemical structures.

Conclusion

References

The Synthetic Chemist's Guide to Substituted Nicotinic Acids: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and drug development. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this critical class of compounds, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key synthetic pathways.

I. Classical Cyclization Strategies for Pyridine Ring Construction

The de novo synthesis of the pyridine ring remains a cornerstone of organic chemistry. Several named reactions provide powerful and versatile routes to polysubstituted pyridines, which can be adapted for the synthesis of nicotinic acid derivatives.

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine.[1] This method is particularly effective for producing symmetrically substituted pyridines.

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Reactants: Benzaldehyde (1 eq.), Ethyl acetoacetate (2 eq.), Ammonium acetate (1.2 eq.).

  • Solvent: Ethanol.

  • Procedure:

    • A mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is stirred at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Upon cooling, the 1,4-dihydropyridine product often precipitates and can be collected by filtration.

    • Aromatization: The isolated dihydropyridine is dissolved in acetic acid, and an oxidizing agent such as nitric acid, ceric ammonium nitrate, or manganese dioxide is added. The mixture is heated until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then poured into ice water and neutralized to precipitate the pyridine product, which is collected by filtration, washed, and dried.

B. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often unsymmetrical, pyridines.[3][4] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][4]

The mechanism involves the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then cyclizes with ammonia (from ammonium acetate) and dehydrates to form the substituted pyridine.[3][5]

Experimental Protocol: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine

  • Preparation of N-Phenacylpyridinium Bromide:

    • Dissolve 2-bromoacetophenone (1.0 eq.) in a minimal amount of acetone.

    • Add pyridine (1.1 eq.) dropwise with stirring at room temperature.

    • Stir for 1-2 hours to allow the precipitate to form completely.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[4]

  • Pyridine Synthesis:

    • A mixture of the N-phenacylpyridinium bromide (1 eq.), an α,β-unsaturated ketone (e.g., chalcone, 1 eq.), and ammonium acetate (excess, ~10 eq.) in glacial acetic acid is heated to reflux for 4-8 hours.

    • After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

C. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynyl ketone.[1] The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[1][6] This method is particularly useful for accessing pyridines with a specific substitution pattern that may be difficult to obtain through other methods.[7]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Substituted Nicotinate Derivative

  • Reactants: β-Aminocrotonate (enamine, 1 eq.), Propargyl aldehyde or ketone (1 eq.).

  • Procedure:

    • The enamine and the ethynyl ketone are dissolved in a suitable solvent (e.g., toluene).

    • The mixture is heated to a temperature of 120-170 °C to facilitate the initial condensation and subsequent cyclodehydration. The reaction can be catalyzed by a Brønsted or Lewis acid to allow for lower reaction temperatures.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the substituted pyridine.[7]

D. Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridones, which are important precursors to other substituted pyridines, including nicotinic acid derivatives. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[8][9]

Experimental Protocol: Guareschi-Thorpe Synthesis of a 3-Cyano-2(1H)-pyridone

  • Reactants: Ethyl cyanoacetate (or cyanoacetamide), a 1,3-diketone (e.g., acetylacetone), and a nitrogen source/base (e.g., ammonium carbonate).

  • Solvent: Aqueous medium or an organic solvent like ethanol.

  • Procedure:

    • A mixture of the 1,3-dicarbonyl compound, the cyanoacetate/cyanoacetamide, and ammonium carbonate in an aqueous medium is heated.

    • The reaction progress is monitored by TLC.

    • The product often precipitates from the reaction mixture upon cooling.

    • The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[8]

II. Modern Methodologies: Functionalization of Pre-existing Pyridine Rings

In addition to de novo ring synthesis, the direct functionalization of pre-existing pyridine rings offers a powerful and often more convergent approach to substituted nicotinic acids.

A. Transition-Metal Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[10][11] This reaction is widely used to introduce aryl or vinyl substituents onto a nicotinic acid scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

  • Reactants: 5-Bromonicotinic acid (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, 2-3 eq.).

  • Solvent: Degassed DMF or a mixture of 1,4-dioxane and water.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinic acid, the arylboronic acid, and the base.

    • Add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, dilute the mixture with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization.[10]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This method is invaluable for the synthesis of amino-substituted nicotinic acids.

Experimental Protocol: Buchwald-Hartwig Amination of a Halonicotinic Acid Ester

  • Reactants: Halonicotinic acid ester (e.g., methyl 6-chloronicotinate, 1 eq.), Amine (1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the halonicotinic acid ester, the palladium precatalyst, the ligand, and the base in a dry reaction vessel.

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography. The resulting ester can then be hydrolyzed to the corresponding nicotinic acid.

B. C-H Activation and Carboxylation

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Recent advances have enabled the direct carboxylation of pyridines to afford nicotinic acid derivatives.[14][15][16]

Experimental Protocol: Copper-Catalyzed C4-Selective Carboxylation of Pyridines with CO₂

  • Reactants: Substituted pyridine, Triphenylphosphine, Hexachloroethane.

  • Intermediate Formation (Phosphonium Salt): The pyridine is first converted to its corresponding pyridylphosphonium salt via a C-H phosphination reaction.

  • Carboxylation Step:

    • Catalyst system: CuCl (catalyst), TMEDA (ligand), ZnEt₂ (reductant).

    • Solvent: Dimethylacetamide (DMA).

    • Procedure:

      • The pyridylphosphonium salt is dissolved in DMA in a reaction vessel.

      • The catalyst, ligand, and reductant are added under an atmosphere of carbon dioxide (1 atm).

      • The reaction is stirred at room temperature until completion.

      • The reaction is quenched, and the isonicotinic acid derivative is isolated and purified.[17]

III. Synthesis of Specifically Substituted Nicotinic Acids

The general methods described above can be applied to synthesize a wide range of substituted nicotinic acids. Below are protocols for some key derivatives.

Synthesis of 2-Chloro-5-methylnicotinic acid

2-Chloro-5-methylnicotinic acid is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Experimental Protocol:

  • Starting Material: Methyl 2-chloro-5-methylnicotinoate.

  • Reagents: Sodium hydroxide, Methanol, Hydrochloric acid.

  • Procedure:

    • To an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate in methanol, an aqueous solution of sodium hydroxide is added at a rate that maintains the temperature below 30 °C.

    • The mixture is stirred at room temperature for 1.5 hours.

    • The solvent is evaporated, and the residue is diluted with water.

    • The solution is acidified to pH 2 with concentrated hydrochloric acid to precipitate the product.

    • The precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-methylnicotinic acid.[18]

Synthesis of 4-Aminonicotinic acid

4-Aminonicotinic acid is a key building block for various therapeutic agents.[19][20][21]

Experimental Protocol (from Isoquinoline):

  • Step 1: Oxidation of Isoquinoline: Isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.[22]

  • Step 2: Anhydride Formation: The resulting dicarboxylic acid is treated with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[22]

  • Step 3: Ammonolysis: The anhydride undergoes ammonolysis to form the corresponding phthalamic acid derivative.[22]

  • Step 4: Hofmann Rearrangement: The phthalamic acid derivative is subjected to a Hofmann rearrangement to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.[22]

Synthesis of 6-Chloronicotinic acid

6-Chloronicotinic acid is an important intermediate for neonicotinoid insecticides.[23]

Experimental Protocol (from 2-chloro-5-methylpyridine):

  • Reactants: 2-chloro-5-methylpyridine, Cobalt acetate (catalyst), Oxygen.

  • Solvent: Chlorobenzene.

  • Procedure:

    • A mixture of 2-chloro-5-methylpyridine and cobalt acetate in chlorobenzene is heated to 80 °C.

    • Oxygen is bubbled through the reaction mixture for 4 hours.

    • After cooling, the crude product is collected by filtration.

    • The crude product is purified by recrystallization from methanol to afford 6-chloronicotinic acid.[23][24]

IV. Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize the reaction conditions and yields for the synthesis of various substituted nicotinic acids, providing a basis for comparison between different methodologies.

Table 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Arylboronic Acids[10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Table 2: Synthesis of Specifically Substituted Nicotinic Acids

ProductStarting MaterialKey Reagents/CatalystSolventYield (%)Reference
2-Chloro-5-methylnicotinic acidMethyl 2-chloro-5-methylnicotinoateNaOH, MeOHMethanol/WaterHigh[18]
4-Aminonicotinic acidIsoquinolineHNO₃/H₂SO₄, Ac₂O, NH₃, Hofmann rearrangement-~30 (overall)[22]
6-Chloronicotinic acid2-chloro-5-methylpyridineCobalt acetate, O₂Chlorobenzene79.7[23]
2-Chloronicotinic acidNicotinic acid-N-oxidePOCl₃, Et₃NPOCl₃65-70[25]

V. Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Strategies cluster_de_novo De Novo Ring Synthesis cluster_functionalization Pyridine Functionalization Aldehydes, Ketones, Enamines Aldehydes, Ketones, Enamines Hantzsch Hantzsch Aldehydes, Ketones, Enamines->Hantzsch Krohnke Krohnke Aldehydes, Ketones, Enamines->Krohnke Bohlmann-Rahtz Bohlmann-Rahtz Aldehydes, Ketones, Enamines->Bohlmann-Rahtz Guareschi-Thorpe Guareschi-Thorpe Aldehydes, Ketones, Enamines->Guareschi-Thorpe Substituted Dihydropyridines Substituted Dihydropyridines Hantzsch->Substituted Dihydropyridines Polysubstituted Pyridines Polysubstituted Pyridines Krohnke->Polysubstituted Pyridines Bohlmann-Rahtz->Polysubstituted Pyridines Substituted Pyridones Substituted Pyridones Guareschi-Thorpe->Substituted Pyridones Substituted Dihydropyridines->Polysubstituted Pyridines Substituted Pyridones->Polysubstituted Pyridines Substituted Nicotinic Acids_1 Substituted Nicotinic Acids Polysubstituted Pyridines->Substituted Nicotinic Acids_1 Halopyridines Halopyridines Suzuki Coupling Suzuki Coupling Halopyridines->Suzuki Coupling Buchwald-Hartwig Buchwald-Hartwig Halopyridines->Buchwald-Hartwig Unactivated Pyridines Unactivated Pyridines C-H Carboxylation C-H Carboxylation Unactivated Pyridines->C-H Carboxylation Aryl/Vinyl Nicotinic Acids Aryl/Vinyl Nicotinic Acids Suzuki Coupling->Aryl/Vinyl Nicotinic Acids Amino Nicotinic Acids Amino Nicotinic Acids Buchwald-Hartwig->Amino Nicotinic Acids Substituted Nicotinic Acids_2 Substituted Nicotinic Acids C-H Carboxylation->Substituted Nicotinic Acids_2 Aryl/Vinyl Nicotinic Acids->Substituted Nicotinic Acids_2 Amino Nicotinic Acids->Substituted Nicotinic Acids_2

Caption: Overview of synthetic strategies for substituted nicotinic acids.

Hantzsch_Mechanism start Aldehyde + β-Ketoester (2 eq.) + Ammonia knoevenagel Knoevenagel Condensation start->knoevenagel enamine_form Enamine Formation start->enamine_form michael Michael Addition knoevenagel->michael enamine_form->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp aromatization Oxidation/ Aromatization dhp->aromatization pyridine Substituted Pyridine (Nicotinic Acid Derivative) aromatization->pyridine

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Krohnke_Mechanism start α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide Formation start->ylide michael Michael Addition to α,β-Unsaturated Carbonyl ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl cyclization Cyclization with NH₃ & Dehydration dicarbonyl->cyclization pyridine Substituted Pyridine cyclization->pyridine

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

This guide provides a foundational understanding of the key synthetic routes to substituted nicotinic acids. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data herein are intended to aid researchers in making informed decisions for the efficient synthesis of these vital chemical entities.

References

The Genesis of a Generation: A Technical Guide to the Discovery and History of Chlorinated Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of chlorinated nicotinic acid derivatives, a class of compounds that has profoundly impacted both agriculture and neuroscience. From the revolutionary development of neonicotinoid insecticides to the potent analgesic properties of epibatidine, this document provides a comprehensive overview of the core science, including detailed experimental protocols, quantitative biological data, and a historical perspective on their evolution.

A Historical Overview: From Natural Leads to Synthetic Dominance

The story of chlorinated nicotinic acid derivatives is one of scientific innovation, building upon the understanding of natural alkaloids and their interaction with nicotinic acetylcholine receptors (nAChRs).

The journey began with nicotine, a natural insecticide used for centuries.[1] However, its high mammalian toxicity and environmental concerns limited its widespread agricultural use. This led researchers at Shell and Bayer in the 1980s to explore synthetic analogues with improved safety profiles and efficacy.[1]

A significant breakthrough came with the development of nithiazine in 1970 by Shell researchers, which demonstrated insecticidal activity by acting as a postsynaptic acetylcholine receptor agonist, similar to nicotine.[1] While not commercially viable due to its instability in sunlight, nithiazine served as a crucial lead compound.

In 1985, scientists at Bayer patented imidacloprid, the first commercially successful neonicotinoid insecticide.[1] This marked a new era in pest control, offering a novel mode of action with high selectivity for insects over vertebrates. The introduction of imidacloprid in the early 1990s was followed by the development of other chlorinated neonicotinoids, including acetamiprid, clothianidin, and thiacloprid, which solidified the dominance of this class in the global insecticide market.[1][2]

Concurrently, but in a different scientific pursuit, the discovery of epibatidine in 1992 from the skin of the Ecuadorian poison frog Epipedobates tricolor unveiled a potent analgesic with a chlorinated nicotinic acid core.[3] With an analgesic potency 200-400 times that of morphine, epibatidine opened new avenues for pain management research, although its high toxicity has limited its direct clinical use.[3] This has spurred the development of numerous analogues with improved therapeutic windows.

The following sections delve into the technical details of these discoveries, providing the data and protocols that underpin our current understanding of this important class of compounds.

Key Chlorinated Nicotinic Acid Derivatives: A Quantitative Comparison

The biological activity of chlorinated nicotinic acid derivatives is intrinsically linked to their chemical structure. This section presents quantitative data for key compounds, offering a clear comparison of their potency and selectivity.

Neonicotinoid Insecticides

The efficacy of neonicotinoid insecticides is typically quantified by their binding affinity (Ki or IC50) to insect nAChRs and their lethal dose (LD50) or lethal concentration (LC50) against target pests.

CompoundTarget OrganismAssay TypeValueUnitReference
ImidaclopridMyzus persicae (Green Peach Aphid)Radioligand Binding ([³H]imidacloprid)IC50: 1.2nM[4]
ImidaclopridAphis gossypii (Cotton Aphid)Topical ApplicationLD50: 0.024µg/g[5]
ImidaclopridMelipona scutellaris (Native Bee)Topical Application (24h)LD50: 2.41ng/bee[6]
ImidaclopridMelipona scutellaris (Native Bee)Oral (24h)LC50: 2.01ng a.i./µL[6]
ThiaclopridMyzus persicaeRadioligand Binding ([³H]imidacloprid)IC50: 3.8nM[7]
ThiaclopridAphis gossypiiLeaf Dip BioassayLC50: 0.18mg/L[8]
AcetamipridMyzus persicaeRadioligand Binding ([³H]imidacloprid)IC50: 2.1nM[7]
AcetamipridAphis gossypiiLeaf Dip BioassayLC50: 0.25mg/L[8]
ClothianidinMyzus persicaeRadioligand Binding ([³H]imidacloprid)IC50: 0.7nM[7]
NitenpyramMyzus persicaeRadioligand Binding ([³H]imidacloprid)IC50: 23nM[7]
Epibatidine and its Analogues

The pharmacological activity of epibatidine and its derivatives is characterized by their binding affinity to various nAChR subtypes, which correlates with their analgesic and toxic effects.

CompoundnAChR SubtypeAssay TypeValue (Ki)UnitReference
(±)-Epibatidineα4β2Radioligand Binding ([³H]cytisine)0.03nM[9]
(±)-Epibatidineα7Radioligand Binding ([¹²⁵I]α-bungarotoxin)12nM[10]
ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine)α4β2Radioligand Binding ([³H]cytisine)0.047nM[10]
ABT-418α4β2Radioligand Binding ([³H]cytisine)1.1nM[10]
2-chloro-5-((S)-1-(2-fluoropyridin-5-yl)pyrrolidin-2-yl)pyridineα4β2Radioligand Binding ([³H]cytisine)0.009nM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated nicotinic acid derivatives, enabling researchers to replicate and build upon these findings.

Synthesis Protocols

This protocol describes a common laboratory-scale synthesis of imidacloprid.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • N-Nitro-imidazolidin-2-imine (NII)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Isopropanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Büchner funnel and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an isopropanol/water mixture to yield pure imidacloprid.

This protocol outlines a multi-step synthesis of racemic epibatidine.[12]

Step 1: Favorskii Rearrangement of Tropinone

  • A detailed procedure for the Favorskii rearrangement of tropinone to form the 7-azabicyclo[2.2.1]heptane ring system is required, as described in the original literature.[12] This key step involves the contraction of the tropinone skeleton.

Step 2: Introduction of the Chloropyridyl Moiety

  • The 2-chloro-5-pyridyl group is introduced onto the 7-azabicyclo[2.2.1]heptane skeleton. This is typically achieved through a coupling reaction, for which several methods have been reported.[13]

Step 3: Final Deprotection

  • If protecting groups are used on the nitrogen of the azabicycloheptane ring system during the synthesis, a final deprotection step is necessary to yield epibatidine.

Biological Assay Protocols

This protocol describes a general method for determining the binding affinity of a compound to a specific nAChR subtype using a radiolabeled ligand.[13]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or insect head membranes).

  • Radioligand (e.g., [³H]imidacloprid for insect nAChRs, [³H]cytisine for α4β2 nAChRs).

  • Unlabeled competitor ligand (for determining non-specific binding, e.g., nicotine).

  • Test compounds (chlorinated nicotinic acid derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • Wash buffer (ice-cold).

  • Scintillation cocktail.

Equipment:

  • 96-well microplates.

  • Cell harvester with glass fiber filters.

  • Scintillation counter.

  • Centrifuge.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and wash several times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + Radioligand.

    • Non-specific Binding: Membrane preparation + Radioligand + a high concentration of unlabeled competitor.

    • Competition Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol is a standard method for assessing the toxicity of insecticides to aphids.[8]

Materials:

  • Test insects (e.g., aphids of a uniform age).

  • Host plant leaves.

  • Test insecticide solutions at various concentrations.

  • Control solution (e.g., water with a surfactant).

  • Petri dishes with a layer of agar.

Equipment:

  • Forceps.

  • Fine paintbrush.

  • Ventilated containers for holding the treated leaves.

Procedure:

  • Prepare serial dilutions of the test insecticide.

  • Dip host plant leaves into the insecticide solutions for a set period (e.g., 5-10 seconds). Dip control leaves in the control solution.

  • Allow the leaves to air dry.

  • Place each treated leaf onto the agar in a Petri dish.

  • Transfer a known number of aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Incubate the Petri dishes at a controlled temperature and light cycle.

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours). Consider aphids that are unable to move when gently prodded as dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Signaling Pathways and Experimental Workflows

The biological effects of chlorinated nicotinic acid derivatives are mediated through their interaction with nAChRs, triggering a cascade of downstream signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the general workflow for the discovery and evaluation of these compounds.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Chlorinated Nicotinic Acid Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens ion channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase ↑ Intracellular [Ca²⁺] Ion_Influx->Ca_Increase Directly increases VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates VDCC->Ca_Increase Further increases Downstream_Signaling Downstream Signaling (e.g., CaMK, PKC, MAPK) Ca_Increase->Downstream_Signaling Activates Neurotransmitter_Release Neurotransmitter Release Ca_Increase->Neurotransmitter_Release Triggers Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Excitation, Apoptosis) Gene_Expression->Cellular_Response Neurotransmitter_Release->Cellular_Response

Caption: nAChR signaling pathway activated by chlorinated nicotinic acid derivatives.

Experimental_Workflow Start Compound_Design Compound Design & Synthesis Start->Compound_Design Purification Purification & Characterization Compound_Design->Purification In_Vitro_Assays In Vitro Biological Assays Purification->In_Vitro_Assays Binding affinity (Ki) Functional activity (EC50/IC50) In_Vivo_Testing In Vivo Testing In_Vitro_Assays->In_Vivo_Testing Promising candidates SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Testing->SAR_Analysis Efficacy (e.g., LD50) Toxicity End In_Vivo_Testing->End Lead candidate identified Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative design Lead_Optimization->Compound_Design

Caption: General experimental workflow for the development of novel chlorinated nicotinic acid derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Pyridine Chlorinated Pyridine Ring Binding_Affinity Binding Affinity (nAChR) Pyridine->Binding_Affinity Essential for binding Selectivity Insect vs. Mammalian Selectivity Pyridine->Selectivity Chlorine enhances insect selectivity Linker Linker Moiety Linker->Binding_Affinity Influences orientation Pharmacokinetics Pharmacokinetics (ADME) Linker->Pharmacokinetics Heterocycle Terminal Heterocycle/Amidine Heterocycle->Binding_Affinity Determines potency Heterocycle->Selectivity Key determinant Heterocycle->Pharmacokinetics

Caption: Logical relationships in the structure-activity of chlorinated nicotinic acid derivatives.

Conclusion

The discovery and development of chlorinated nicotinic acid derivatives represent a significant chapter in the fields of medicinal chemistry and crop protection. The journey from the natural insecticide nicotine to the highly selective and potent synthetic neonicotinoids like imidacloprid has revolutionized pest management. Simultaneously, the discovery of the potent analgesic epibatidine has opened new frontiers in pain research, highlighting the diverse biological activities of this chemical class.

This technical guide has provided a comprehensive overview of the history, quantitative biological data, and key experimental protocols associated with these compounds. The provided signaling pathway and workflow diagrams offer a visual representation of the underlying biological mechanisms and the drug discovery process. For researchers, scientists, and drug development professionals, a thorough understanding of the structure-activity relationships and the historical context of these derivatives is crucial for the rational design of new, safer, and more effective molecules. The continued exploration of chlorinated nicotinic acid derivatives holds promise for addressing ongoing challenges in both agriculture and human health.

References

The Ascending Trajectory of 2,4-Dichloro-6-methylnicotinic Acid Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of 2,4-dichloro-6-methylnicotinic acid. While direct experimental data on this specific scaffold is emerging, this document extrapolates potential activities based on structure-activity relationships (SAR) of analogous substituted nicotinic acid and pyridine compounds. It covers prospective synthesis methodologies, potential therapeutic and agrochemical applications, and detailed experimental protocols for in vitro evaluation.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a cornerstone in pharmaceutical and agrochemical research, exhibiting a wide spectrum of biological activities. The strategic substitution on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The this compound scaffold presents a unique combination of electronic and steric features: the electron-withdrawing chloro groups at positions 2 and 4 can enhance the electrophilicity of the carbonyl carbon and influence the pKa of the carboxylic acid, while the methyl group at position 6 introduces a lipophilic and sterically influential moiety. These substitutions are anticipated to confer potent and selective biological activities, including anticancer, antimicrobial, and herbicidal properties. This guide will explore these potential applications, drawing on the wealth of knowledge from structurally related compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives would likely commence with the preparation of the core scaffold, followed by derivatization of the carboxylic acid group.

Proposed Synthesis of this compound

A plausible synthetic route to the parent acid could start from a more readily available precursor, such as 4-hydroxy-6-methylnicotinic acid. Chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) could introduce the chloro groups.

Derivatization of the Carboxylic Acid

Once the this compound is obtained, its derivatives, such as amides and esters, can be synthesized using standard organic chemistry techniques.

  • Amide Synthesis: The carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).[2]

  • Ester Synthesis: Esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), under reflux conditions.[3][4]

The following diagram illustrates a potential workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 4-Hydroxy-6-methylnicotinic Acid reagent1 POCl3 start->reagent1 core_acid This compound reagent1->core_acid core_acid2 This compound core_acid3 This compound reagent2 SOCl2 or (COCl)2 acyl_chloride 2,4-Dichloro-6-methylnicotinoyl chloride reagent2->acyl_chloride amine R1R2NH acyl_chloride->amine amide Amide Derivative amine->amide core_acid2->reagent2 alcohol R3OH / H+ ester Ester Derivative alcohol->ester core_acid3->alcohol

Caption: Proposed synthetic workflow for this compound derivatives.

Potential Biological Activities

Based on the known bioactivities of structurally related chlorinated and methylated pyridine derivatives, the following potential applications for this compound derivatives are proposed.

Anticancer Activity

Numerous pyridine and nicotinamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8] The presence of halogen atoms on the pyridine ring has, in some cases, been correlated with increased cytotoxic potential.[9]

Potential Mechanism of Action: Pyridine derivatives have been shown to induce cancer cell death through various signaling pathways. These include:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Some pyridine compounds have been found to upregulate pro-apoptotic proteins like p53 and JNK, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

  • Inhibition of Kinase Signaling: Many pyridine-based molecules act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[11]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain pyridine derivatives have shown the ability to inhibit tubulin polymerization, similar to established antimitotic agents.[5]

The following diagram illustrates a potential signaling pathway for the anticancer activity of pyridine derivatives.

G cluster_cell Cancer Cell compound Pyridine Derivative jnk JNK Upregulation compound->jnk p53 p53 Upregulation compound->p53 pi3k_akt PI3K/Akt Pathway Inhibition compound->pi3k_akt apoptosis Apoptosis jnk->apoptosis p21 p21 p53->p21 g2m G2/M Arrest p21->g2m g2m->apoptosis proliferation Cell Proliferation Inhibition pi3k_akt->proliferation

Caption: Potential anticancer signaling pathways of pyridine derivatives.

Illustrative Quantitative Data for Related Compounds: The following table summarizes the cytotoxic activity of some nicotinamide-based diamide derivatives against human lung cancer cell lines, demonstrating the potential for this class of compounds.

CompoundNCI-H460 IC₅₀ (µg/mL)A549 IC₅₀ (µg/mL)NCI-H1975 IC₅₀ (µg/mL)
4d 4.07 ± 1.3010.21 ± 2.1511.56 ± 1.88
4h 7.98 ± 1.5513.45 ± 2.4015.23 ± 2.10
4i 9.12 ± 1.7015.67 ± 2.6517.88 ± 2.35
Data extracted from a study on nicotinamide-based diamides.[6][12][13]
Antimicrobial Activity

Pyridine and nicotinic acid derivatives have a long history of investigation for their antimicrobial properties.[14] The introduction of chloro substituents can enhance antimicrobial activity.[15]

Potential Mechanism of Action: The precise mechanisms of antimicrobial action for many pyridine derivatives are not fully elucidated but may involve:

  • Inhibition of Essential Enzymes: The compounds may act as inhibitors of key bacterial or fungal enzymes involved in metabolism or cell wall synthesis.

  • Metal Chelation: Some pyridine derivatives, such as pyridine-2,6-dithiocarboxylic acid, exhibit antimicrobial activity through the sequestration of essential metal ions.[16]

  • Disruption of Cell Membranes: The lipophilic nature of the substituted pyridine ring may facilitate interaction with and disruption of microbial cell membranes.

Illustrative Quantitative Data for Related Compounds: The table below shows the minimum inhibitory concentrations (MIC) of some nicotinic acid acylhydrazone and 1,3,4-oxadiazoline derivatives against various microorganisms, highlighting their potential as antimicrobial agents.

CompoundS. aureus ATCC 43300 (MRSA) MIC (µg/mL)S. epidermidis ATCC 12228 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
Acylhydrazone 13 7.811.95>100
1,3,4-Oxadiazoline 25 15.6231.2515.62
Data extracted from a study on nicotinic acid derivatives.[17]
Herbicidal Activity

Picolinic acid (pyridine-2-carboxylic acid) derivatives are a well-established class of herbicides.[18][19] Polychlorinated picolinic acids, such as picloram and clopyralid, are known for their potent herbicidal effects.[20] The 2,4-dichloro substitution pattern on a nicotinic acid scaffold suggests a strong potential for herbicidal activity.

Mechanism of Action: Picolinate herbicides are classified as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The key steps in their mechanism of action are:

  • Binding to Auxin Receptors: These herbicides bind to auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family.[21][22]

  • Formation of a Co-receptor Complex: This binding facilitates the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.

  • Degradation of Aux/IAA Repressors: The complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of the repressors allows for the expression of auxin-responsive genes, leading to the observed herbicidal effects.

The following diagram depicts the mechanism of action of picolinate herbicides.

G herbicide Picolinate Herbicide afb5 AFB5 Receptor herbicide->afb5 complex SCF-AFB5-Aux/IAA Complex afb5->complex aux_iaa Aux/IAA Repressor aux_iaa->complex proteasome 26S Proteasome complex->proteasome degradation Degradation of Aux/IAA proteasome->degradation arf ARF (Auxin Response Factor) degradation->arf releases gene_expression Expression of Auxin-Responsive Genes arf->gene_expression plant_death Uncontrolled Growth & Plant Death gene_expression->plant_death

Caption: Mechanism of action of picolinate herbicides.

Illustrative Quantitative Data for Related Compounds: The herbicidal efficacy of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrates the potential of this class of molecules.

CompoundArabidopsis thaliana root growth IC₅₀ (µM)
V-7 0.04
Halauxifen-methyl (commercial herbicide) 1.8
Data extracted from a study on novel picolinic acid derivatives.[20]

Detailed Experimental Protocols

The following are detailed, standard protocols for the in vitro evaluation of the potential biological activities of this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well round-bottom microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Based on the extensive research on related substituted pyridine and nicotinic acid derivatives, there is a strong rationale to anticipate potent anticancer, antimicrobial, and herbicidal activities from this class of compounds. The synthetic pathways are accessible through established chemical methodologies. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Further research, including the synthesis of a diverse library of this compound derivatives and their subsequent biological screening, is warranted to fully elucidate the potential of this intriguing molecular framework.

References

Methodological & Application

Synthesis of 2,4-Dichloro-6-methylnicotinic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,4-Dichloro-6-methylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorination of a dihydroxy nicotinonitrile precursor, followed by the hydrolysis of the resulting dichlorinated nitrile.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

SynthesisWorkflow A 2,4-Dihydroxy-6-methyl- nicotinonitrile B 2,4-Dichloro-6-methyl- nicotinonitrile A->B  POCl3, Pyridine   C 2,4-Dichloro-6-methyl- nicotinic acid B->C  H2SO4 (aq)  

Figure 1: Synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate and final products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)
2,4-Dichloro-6-methylnicotinonitrileC₇H₄Cl₂N₂187.03Solid85-90>95
This compoundC₇H₅Cl₂NO₂206.03Solid80-85>98

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

This procedure details the chlorination of 2,4-dihydroxy-6-methylnicotinonitrile using phosphorus oxychloride.

Materials:

  • 2,4-Dihydroxy-6-methylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-6-methylnicotinonitrile (1 equivalent) in phosphorus oxychloride (3-5 equivalents).

  • Slowly add pyridine (1.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 2,4-dichloro-6-methylnicotinonitrile as a solid.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the dichlorinated nitrile to the corresponding carboxylic acid.

Materials:

  • 2,4-Dichloro-6-methylnicotinonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric acid (HCl) solution (for acidification)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 2,4-dichloro-6-methylnicotinonitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

  • Acidify the aqueous layer to a pH of 2-3 with a concentrated hydrochloric acid solution, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Application Notes and Protocols: 2,4-Dichloro-6-methylnicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dichloro-6-methylnicotinic acid and its derivatives as a key building block in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The presence of two reactive chlorine atoms at the C2 and C4 positions of the pyridine ring, along with a carboxylic acid (or its ester) at the C3 position and a methyl group at the C6 position, offers a versatile scaffold for the strategic introduction of various functionalities. This allows for the construction of diverse molecular architectures, including potent kinase inhibitors and other biologically active compounds.

Synthetic Applications

This compound and its esters are valuable intermediates in the synthesis of substituted pyridines, which are core structures in many pharmaceutical agents. The two chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions, while the pyridine ring can also participate in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This dual reactivity allows for a modular and efficient approach to building molecular complexity.

A key application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases. By strategically functionalizing the this compound core, medicinal chemists can design potent and selective inhibitors targeting specific kinases.

For instance, derivatives of this compound have been utilized in the synthesis of corticotropin-releasing factor (CRF) antagonists and K(V)7 channel openers.[1] The synthesis of these complex molecules often involves a sequential substitution of the two chlorine atoms, demonstrating the utility of this building block in creating diverse libraries of compounds for drug discovery.

Key Reactions and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms, makes this compound and its esters susceptible to nucleophilic aromatic substitution. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles.

Common nucleophiles used in SNAr reactions with this scaffold include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base in a polar aprotic solvent.

dot

sn_ar_workflow start 2,4-Dichloro-6- methylnicotinic acid ester intermediate 4-Substituted-2-chloro- 6-methylnicotinic acid ester start->intermediate SNA_r at C4 product 2,4-Disubstituted-6- methylnicotinic acid ester intermediate->product SNA_r at C2 nucleophile1 Nucleophile 1 (e.g., R-NH2) nucleophile2 Nucleophile 2 (e.g., R'-OH)

Caption: Stepwise nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[2] Halogenated pyridines, such as the esters of this compound, are excellent substrates for this reaction. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 and C4 positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

dot

suzuki_coupling_catalytic_cycle cluster_legend Suzuki Coupling Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Ar-X pd_intermediate R-Pd(II)(R')L_n pd_complex->pd_intermediate Ar'-B(OR)2, Base boronic_acid R'-B(OR)2 base Base pd_intermediate->pd0 Product (Ar-Ar') product R-R' aryl_halide Ar-X

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Kinase Inhibitor Synthesis: A Workflow Example

The synthesis of kinase inhibitors often involves a multi-step sequence where the this compound scaffold is sequentially functionalized to build the final, biologically active molecule. The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor.

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kinase_inhibitor_synthesis_workflow start Ethyl 2,4-dichloro- 6-methylnicotinate snar Nucleophilic Aromatic Substitution (S_NAr) start->snar intermediate1 Ethyl 2-chloro-4-(arylamino)- 6-methylnicotinate snar->intermediate1 suzuki Suzuki-Miyaura Cross-Coupling intermediate1->suzuki intermediate2 Ethyl 2-(aryl)-4-(arylamino)- 6-methylnicotinate suzuki->intermediate2 hydrolysis Ester Hydrolysis intermediate2->hydrolysis intermediate3 2-(Aryl)-4-(arylamino)- 6-methylnicotinic acid hydrolysis->intermediate3 amide_coupling Amide Coupling intermediate3->amide_coupling final_product Final Kinase Inhibitor amide_coupling->final_product

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Esterification of this compound

The carboxylic acid is often converted to its methyl or ethyl ester to improve solubility in organic solvents and to protect the acid functionality during subsequent reactions.

Table 1: Reagents for Esterification

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound206.031.0 g4.85
Methanol32.0420 mL-
Sulfuric Acid (conc.)98.080.5 mL-

Protocol:

  • To a stirred solution of this compound (1.0 g, 4.85 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.5 mL).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,4-dichloro-6-methylnicotinate.

Nucleophilic Aromatic Substitution with an Amine

This protocol describes the selective substitution of the C4-chloro group with an amine.

Table 2: Reagents for Nucleophilic Aromatic Substitution

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 2,4-dichloro-6-methylnicotinate220.061.0 g4.54
4-Fluoroaniline111.120.55 g4.99
Triethylamine101.191.27 mL9.08
N,N-Dimethylformamide (DMF)73.0910 mL-

Protocol:

  • To a solution of ethyl 2,4-dichloro-6-methylnicotinate (1.0 g, 4.54 mmol) in DMF (10 mL), add 4-fluoroaniline (0.55 g, 4.99 mmol) and triethylamine (1.27 mL, 9.08 mmol).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography to yield the desired 4-amino-substituted product.

Suzuki-Miyaura Cross-Coupling (General Procedure)

This general protocol describes the coupling of the remaining C2-chloro position with a boronic acid.

Table 3: General Reagents for Suzuki-Miyaura Cross-Coupling

ReagentEquivalents
2-Chloro-4-substituted-nicotinate1.0
Arylboronic acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh3)4)0.05 - 0.1
Base (e.g., K2CO3, Cs2CO3)2.0 - 3.0
Solvent-

Protocol:

  • To a flame-dried flask, add the 2-chloro-4-substituted-nicotinate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Context: Targeting the Rho-Kinase (ROCK) Signaling Pathway

Molecules synthesized from the this compound scaffold can be designed to inhibit specific signaling pathways implicated in disease. An example is the Rho-Kinase (ROCK) signaling pathway, which is a key regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and adhesion. Overactivity of the ROCK pathway is associated with various cardiovascular diseases, cancer, and glaucoma.

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rock_signaling_pathway extracellular_signals Extracellular Signals (e.g., GPCR ligands) gpcr GPCR extracellular_signals->gpcr rhoa_active RhoA-GTP (active) gpcr->rhoa_active activates rhoa RhoA-GDP (inactive) rock ROCK rhoa_active->rock activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp inhibits p_mlc Phosphorylated MLC mlcp->p_mlc dephosphorylates mlc Myosin Light Chain (MLC) mlc->p_mlc phosphorylated by other kinases cytoskeletal_reorganization Cytoskeletal Reorganization & Cellular Contraction p_mlc->cytoskeletal_reorganization inhibitor Kinase Inhibitor (from Nicotinic Acid Scaffold) inhibitor->rock inhibits

Caption: The Rho-Kinase (ROCK) signaling pathway.

References

High-Yield Synthesis of 2,4-Dichloro-6-methylnicotinic Acid Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a high-yield, two-step synthesis of 2,4-dichloro-6-methylnicotinic acid esters, valuable intermediates in pharmaceutical and agrochemical research. The described method focuses on the preparation of the ethyl ester as a representative example, but the protocol can be adapted for other esters.

Introduction

This compound esters are important building blocks in organic synthesis. The presence of two chlorine atoms on the pyridine ring allows for selective functionalization through nucleophilic substitution reactions, making them versatile precursors for the synthesis of a wide range of more complex molecules. This note details a robust and high-yielding synthetic route starting from readily available materials.

Synthesis Overview

The synthesis is a two-step process:

  • Synthesis of Ethyl 2,4-Dihydroxy-6-methylnicotinate: This initial step involves the formation of the dihydroxy nicotinic acid ester precursor.

  • Chlorination of Ethyl 2,4-Dihydroxy-6-methylnicotinate: The dihydroxy intermediate is then chlorinated to yield the final 2,4-dichloro product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate and the expected outcome for the final product.

StepReactionStarting MaterialsReagentsSolventReaction TimeTemperatureYieldPurity
1Synthesis of Dihydroxy EsterEthyl 3-aminocrotonate, Diethyl malonateSodium ethoxideEthanol24 hours80-90 °C81.85%99.5% (HPLC)
2ChlorinationEthyl 2,4-dihydroxy-6-methylnicotinatePhosphorus oxychloride (POCl₃)N,N-Dimethylformamide (DMF)2-4 hours100-110 °CHigh (expected)>95% after purification

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-Dihydroxy-6-methylnicotinate

This protocol is based on a reported high-yield synthesis.

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Basic activated carbon

  • Ammonium chloride

  • Water

Procedure:

  • To a reaction vessel, add ethyl 3-aminocrotonate (1.0 eq).

  • Add sodium ethoxide (1.2 eq) and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to 50-60 °C.

  • Concentrate the solution under reduced pressure to remove a portion of the ethanol.

  • Slowly pour the concentrated solution into cold water.

  • Add basic activated carbon (10 g per 100 g of starting ethyl 3-aminocrotonate), stir for 1 hour, and then filter.

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid by filtration and dry at 50-60 °C to obtain ethyl 2,4-dihydroxy-6-methylnicotinate as white needle-like crystals.

Step 2: Chlorination of Ethyl 2,4-Dihydroxy-6-methylnicotinate to Ethyl 2,4-Dichloro-6-methylnicotinate

This protocol is a general procedure based on the common use of phosphorus oxychloride for the chlorination of dihydroxypyridines. Optimization may be required for specific substrates and scales.

Materials:

  • Ethyl 2,4-dihydroxy-6-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as solvent or co-solvent)

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a fume hood, carefully add ethyl 2,4-dihydroxy-6-methylnicotinate (1.0 eq) to a reaction flask.

  • Add phosphorus oxychloride (3-5 eq) dropwise at room temperature. An inert solvent like DMF can be used if necessary.

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice water to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure ethyl 2,4-dichloro-6-methylnicotinate.

Visualizations

Synthesis Pathway

Synthesis_Pathway A Ethyl 3-aminocrotonate + Diethyl malonate B Ethyl 2,4-dihydroxy-6-methylnicotinate A->B  NaOEt, EtOH  80-90 °C, 24 h  Yield: 81.85% C Ethyl 2,4-dichloro-6-methylnicotinate B->C  POCl₃  100-110 °C, 2-4 h Chlorination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Ethyl 2,4-dihydroxy-6-methylnicotinate and POCl₃ heat Heat to 100-110 °C for 2-4 h start->heat monitor Monitor reaction by TLC heat->monitor quench Quench with ice water monitor->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify product Pure Ethyl 2,4-dichloro-6-methylnicotinate purify->product

Application Note: Analytical Methods for the Quantification of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed and proposed analytical methods for the quantitative determination of 2,4-Dichloro-6-methylnicotinic acid. Due to the absence of specific published methods for this analyte, the protocols described herein are based on established analytical strategies for structurally similar compounds, such as other halogenated nicotinic acid derivatives. Two primary methodologies are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This application note includes comprehensive experimental protocols, comparative data tables, and visual workflows to guide researchers in the development and implementation of these analytical techniques.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Accurate and reliable quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This application note outlines two robust, albeit hypothetical, analytical methods tailored for the quantification of this specific analyte. The selection of the appropriate method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Physicochemical Properties (Predicted)

To develop the analytical methods, the physicochemical properties of a structurally similar isomer, 4,6-Dichloro-2-methylnicotinic acid, were considered. These predicted properties provide a foundation for selecting the appropriate chromatographic conditions.

PropertyPredicted ValueSource
Molecular FormulaC₇H₅Cl₂NO₂[1]
Molecular Weight206.03 g/mol [1]
LogP2.395[1]
Topological Polar Surface Area (TPSA)50.19 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]

Based on the predicted LogP, this compound is expected to have moderate hydrophobicity, making it suitable for reversed-phase chromatography. The presence of a carboxylic acid group suggests that the mobile phase pH will be a critical parameter in controlling its retention and peak shape.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is proposed for the routine quantification of this compound in simpler matrices, such as bulk drug substance or pharmaceutical formulations.

Experimental Protocol

3.1.1. Sample Preparation (from a Pharmaceutical Formulation)

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Transfer the weighed portion to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.1.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (estimated based on nicotinic acid chromophore)
Run Time 15 minutes

3.1.3. Quantification

Quantification is achieved by constructing a calibration curve using external standards of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

HPLC-UV Method Workflow

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is proposed for the sensitive and selective quantification of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.

Experimental Protocol

4.1.1. Sample Preparation (from Plasma using Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound).

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

4.1.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 206.0 -> 160.0 (Quantifier), 206.0 -> 132.0 (Qualifier)IS: (To be determined based on selection)
Source Temperature 150 °C
Desolvation Temp. 450 °C

Note: The MRM transitions are predicted based on the structure of this compound (loss of COOH and subsequent loss of CO).

4.1.3. Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte.

LC-MS/MS Method Workflow

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Comparison

The following table summarizes the key attributes of the proposed HPLC-UV and LC-MS/MS methods.

FeatureHPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Sample Matrix Simple (e.g., formulations)Complex (e.g., plasma, urine)
Sample Preparation Simple dilution and filtrationMore complex (e.g., SPE, LLE)
Instrumentation Widely available HPLC with UV detectorSpecialized LC-MS/MS system
Confirmation Retention timeRetention time and specific MRM transitions
Throughput ModerateHigh (with fast gradients)
Cost per Sample LowHigh
Application Routine QC, formulation analysisBioanalysis, pharmacokinetic studies, trace analysis

Conclusion

This application note provides two detailed, proposed analytical methods for the quantification of this compound. The HPLC-UV method offers a straightforward approach for routine analysis in simple matrices, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. The choice of method should be guided by the specific requirements of the study. It is important to note that these methods are hypothetical and will require validation to demonstrate their suitability for their intended purpose. Key validation parameters to assess would include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

References

Application Note: HPLC Method for Purity Assay of 2,4-Dichloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-6-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. As with many chemical entities developed for pharmaceutical and other applications, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[1] This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential impurities. The method is based on established principles for the analysis of similar chlorinated nicotinic acid derivatives.[2]

Physicochemical Properties of Structurally Similar Compounds

Experimental Protocol

This protocol outlines the proposed starting conditions for the HPLC method development for the purity assay of this compound. Optimization of these conditions may be required to achieve the desired separation and peak shape.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV or Diode Array Detector (DAD).[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.[5]

  • Data Acquisition: Chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard and sample

2. Chromatographic Conditions

The following are recommended starting chromatographic conditions. These are based on methods for similar compounds and general method development strategies.[2]

ParameterRecommended Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a scouting gradient (e.g., 5% B to 95% B over 20-30 minutes) to determine the elution profile. A suggested starting gradient is provided in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 275 nm, to be determined by UV scan of the analyte).[6]
Injection Volume 10 µL

Suggested Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Development Workflow

The following diagram illustrates the logical workflow for the development and optimization of the HPLC method.

HPLC_Method_Development HPLC Method Development Workflow for this compound cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Select Column (C18) and Mobile Phase (ACN/Water/Acid) A->B C Determine Detection Wavelength (UV Scan) B->C D Scouting Gradient Run C->D E Optimize Gradient Profile for Resolution D->E F Adjust Mobile Phase pH (if necessary) E->F G Fine-tune Flow Rate and Temperature F->G H System Suitability Testing G->H I Validate Specificity, Linearity, Accuracy, Precision, Robustness (ICH Guidelines) H->I J Finalize Method Protocol I->J

Caption: Workflow for HPLC method development and validation.

Data Presentation

The following table presents hypothetical data that could be obtained from the analysis of a this compound sample using the developed HPLC method. This table is for illustrative purposes to show how data would be structured.

Peak IDRetention Time (min)Peak AreaArea %Identity
14.5150000.5Impurity A
28.2295500098.5This compound
310.1300001.0Impurity B

Conclusion

The proposed reverse-phase HPLC method provides a solid starting point for the development of a robust and reliable purity assay for this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a well-established approach for this class of compounds. Further optimization and validation in accordance with ICH guidelines are necessary to ensure the method is suitable for its intended purpose in a quality control environment.[7]

References

Application of 2,4-Dichloro-6-methylnicotinic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylnicotinic acid is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry. The presence of two reactive chlorine atoms at positions 2 and 4 of the pyridine ring, ortho and para to the nitrogen respectively, offers opportunities for selective functionalization through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This differential reactivity, coupled with the inherent biological relevance of the nicotinic acid scaffold, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. This document outlines potential applications, detailed synthetic protocols, and relevant biological contexts for the utilization of this compound in drug discovery and development.

Potential Therapeutic Applications

The dichloropyridine core is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors. The chlorine atoms can be sequentially displaced by various nucleophiles to construct complex molecular architectures that can effectively target the ATP-binding site of kinases.

1. Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in autoimmune diseases, inflammation, and cancers.[1] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. Many approved and investigational JAK inhibitors feature a substituted pyridine or pyrimidine core. This compound can serve as a key precursor for the synthesis of novel JAK inhibitors. The general strategy involves the sequential substitution of the chlorine atoms to introduce functionalities that can interact with key residues in the JAK ATP-binding pocket.

2. Rho-Kinase (ROCK) Inhibitors:

Rho-kinases are key regulators of the actin cytoskeleton and are implicated in cardiovascular diseases, glaucoma, and cancer.[2] The synthesis of potent ROCK inhibitors often utilizes dichlorinated heterocyclic starting materials.[2] The this compound scaffold can be elaborated to generate molecules that fit within the active site of ROCK, disrupting its function.

3. Other Kinase Inhibitors:

The versatility of the dichloropyridine scaffold extends to the development of inhibitors for a wide range of other kinases, such as p90 ribosomal S6 protein kinase (RSK), which are involved in cell proliferation and survival in cancer.[3]

Experimental Protocols

The following are proposed, illustrative protocols for the synthesis of potential kinase inhibitors starting from this compound. These are based on established methodologies for similar dichloropyridine derivatives.

Protocol 1: Synthesis of a 2-Amino-4-aryl-6-methylnicotinic Acid Derivative (Potential Kinase Inhibitor Scaffold)

This protocol describes a two-step synthesis involving a selective nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Selective Amination at the 4-position

  • Materials: this compound, Benzylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add benzylamine (1.1 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-4-(benzylamino)-6-methylnicotinic acid.

Step 2: Suzuki-Miyaura Cross-Coupling at the 2-position

  • Materials: 2-Chloro-4-(benzylamino)-6-methylnicotinic acid, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 2-chloro-4-(benzylamino)-6-methylnicotinic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography to yield 2-(4-methoxyphenyl)-4-(benzylamino)-6-methylnicotinic acid.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of Synthesized Derivatives against JAK Kinases

Compound IDR1 Group (at C4)R2 Group (at C2)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Hypo-1 Benzylamino4-Methoxyphenyl5015025
Hypo-2 Cyclopropylamino3-Fluorophenyl7520040
Hypo-3 MorpholinoPyridin-3-yl12035080

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical activity ranges for pyridine-based kinase inhibitors.

Mandatory Visualization

G Potential Synthetic Pathway from this compound start This compound intermediate1 2-Chloro-4-(R1-amino)-6-methylnicotinic acid start->intermediate1 Nucleophilic Aromatic Substitution (e.g., R1-NH2) final_product 2-(R2-aryl)-4-(R1-amino)-6-methylnicotinic acid (Potential Kinase Inhibitor) intermediate1->final_product Suzuki-Miyaura Coupling (e.g., R2-B(OH)2)

Caption: Synthetic workflow for creating kinase inhibitors.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Potential Inhibitor (Derived from 2,4-Dichloro- 6-methylnicotinic acid) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its chemical reactivity, particularly at the 2 and 4 positions, allows for the strategic construction of diverse molecular libraries. By leveraging established synthetic methodologies for related dichloropyridine compounds, researchers can potentially develop potent and selective inhibitors of key biological targets, such as Janus kinases and Rho-kinases. The protocols and conceptual frameworks provided herein are intended to serve as a guide for initiating drug discovery programs centered around this versatile chemical scaffold. Further investigation into the reactivity and synthetic utility of this compound is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols: 2,4-Dichloro-6-methylnicotinic Acid as a Potential Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential utility of 2,4-dichloro-6-methylnicotinic acid as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Despite its structural features that suggest potential as a building block in medicinal chemistry, a comprehensive review of publicly available scientific literature and patents did not yield specific examples of its direct application in the synthesis of known APIs. However, to provide relevant insights into the synthesis of APIs with similar structural motifs, this document details the synthetic pathways of key intermediates and the final assembly of Resmetirom (MGL-3196), a thyroid hormone receptor-β agonist, which features a dichlorinated aromatic core. The protocols and data presented herein are for informational purposes and are based on established synthetic routes for analogous compounds.

Introduction: The Role of Dichlorinated Scaffolds in Pharmaceuticals

Dichlorinated aromatic and heteroaromatic structures are prevalent in a variety of APIs across different therapeutic areas. The presence of chlorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound itself does not appear as a direct precursor in the synthesis of major APIs based on current literature, the synthesis of other dichlorinated intermediates is crucial for drugs like Resmetirom.

Synthetic Pathways to Key Dichlorinated Intermediates for API Synthesis

The synthesis of complex APIs often relies on the efficient preparation of key building blocks. In the context of dichlorinated compounds relevant to modern pharmaceuticals, the syntheses of 2,6-dichloro-4-aminophenol and 3,6-dichloro-4-isopropylpyridazine are of significant interest as they are precursors to Resmetirom.

Synthesis of 2,6-dichloro-4-aminophenol

This intermediate can be synthesized from p-nitrophenol through a two-step process involving chlorination followed by reduction.

G p_nitrophenol p-Nitrophenol intermediate 2,6-dichloro-4-nitrophenol p_nitrophenol->intermediate Chlorination (Cl2, HCl) product 2,6-dichloro-4-aminophenol intermediate->product Reduction (e.g., H2, catalyst)

Fig. 1: Synthetic workflow for 2,6-dichloro-4-aminophenol.

Experimental Protocol: Synthesis of 2,6-dichloro-4-aminophenol

  • Chlorination of p-Nitrophenol: In a suitable reactor, p-nitrophenol is dissolved in hydrochloric acid. Chlorine gas is then bubbled through the solution at a controlled temperature to yield 2,6-dichloro-4-nitrophenol.

  • Reduction of 2,6-dichloro-4-nitrophenol: The resulting 2,6-dichloro-4-nitrophenol is then subjected to reduction. A common method involves catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents can be employed. The product, 2,6-dichloro-4-aminophenol, is then isolated and purified.

Synthesis of 3,6-dichloro-4-isopropylpyridazine

This key intermediate can be synthesized from 3,6-dichloropyridazine and isobutyric acid via a Minisci-type reaction.

G cluster_reactants Reactants dichloropyridazine 3,6-Dichloropyridazine product 3,6-dichloro-4-isopropylpyridazine dichloropyridazine->product Minisci Reaction (AgNO3, (NH4)2S2O8) isobutyric_acid Isobutyric Acid isobutyric_acid->product Minisci Reaction (AgNO3, (NH4)2S2O8)

Fig. 2: Synthetic workflow for 3,6-dichloro-4-isopropylpyridazine.

Experimental Protocol: Synthesis of 3,6-dichloro-4-isopropylpyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent system (e.g., DCE/H₂O), isobutyric acid, a catalytic amount of silver nitrate, and trifluoroacetic acid are added.

  • The mixture is heated, and a solution of ammonium persulfate in water is added dropwise.

  • The reaction is monitored for completion (e.g., by TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to 9-10 with an aqueous base (e.g., NaHCO₃ or NH₃/H₂O).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed, dried, and concentrated to yield 3,6-dichloro-4-isopropylpyridazine.

Application in the Synthesis of Resmetirom (MGL-3196)

Resmetirom is a notable example of an API that incorporates a dichlorinated phenyl ether moiety. Its synthesis involves the coupling of the two aforementioned intermediates.

G cluster_intermediates Key Intermediates intermediate1 2,6-dichloro-4-aminophenol coupled_product 6-(4-amino-2,6-dichlorophenoxy)- 4-isopropylpyridazin-3(2H)-one intermediate1->coupled_product Ullmann Coupling (CuI, K2CO3) intermediate2 3,6-dichloro-4-isopropylpyridazine intermediate2->coupled_product diazonium_salt Diazonium Salt Intermediate coupled_product->diazonium_salt Diazotization (t-BuNO2, AcOH) final_coupling Coupling with Ethyl (2-cyanoacetyl)carbamate diazonium_salt->final_coupling resmetirom Resmetirom final_coupling->resmetirom Intramolecular Cyclization (KOAc, AcOH)

Derivatization of 2,4-Dichloro-6-methylnicotinic acid for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Derivatization of 2,4-Dichloro-6-methylnicotinic acid for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic scaffold for the synthesis of novel compound libraries aimed at drug discovery. The pyridine core is a common motif in numerous pharmaceuticals, and the presence of two reactive chlorine atoms at the C2 and C4 positions provides convenient handles for structural diversification.[1] These positions are susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide range of substituents. This document provides detailed protocols for the derivatization of this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, followed by methodologies for preliminary biological screening of the resulting derivatives.

Derivatization Strategies via Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring can be selectively or sequentially replaced to generate diverse molecular architectures. The C2 position is generally more electrophilic and often reacts preferentially in cross-coupling reactions.[1] However, selectivity can be tuned by the careful choice of catalyst, ligand, and reaction conditions.

The primary derivatization strategies covered are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a variety of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkyne functionalities.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_library Compound Library cluster_screening Biological Screening cluster_end Outcome start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond) start->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald Pd-Catalyzed Cross-Coupling sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira Pd-Catalyzed Cross-Coupling library Diverse Nicotinic Acid Derivatives suzuki->library buchwald->library sonogashira->library screening Screening Assays (e.g., Antimicrobial, Anti-inflammatory) library->screening end_node Hit Identification & Lead Optimization screening->end_node

Caption: General workflow for derivatization and screening.

Experimental Protocols: Derivatization

Note: These are general protocols. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates. Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane and degassed water (4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of the starting material with a primary or secondary amine.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

  • Add this compound (1.0 equivalent) and the amine (1.1 equivalents) to the flask.

  • Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the starting acid).

  • Seal the flask and heat the reaction mixture in a preheated oil bath to 100 °C with stirring.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Sonogashira Coupling (Copper-Free)

This protocol outlines a copper-free method for coupling with a terminal alkyne, which can help avoid the common side reaction of alkyne homocoupling.[4][5]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous THF or DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add the anhydrous solvent (e.g., THF, 10 mL).

  • Add the terminal alkyne (1.5 mmol) followed by DIPEA (3.0 mmol) via syringe.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Illustrative Derivatization Results

The following table summarizes hypothetical results for the derivatization of this compound, assuming selective reaction at the C4 position.

Compound ID R Group Structure Reaction Type Yield (%)
DNM-S1 4-methoxyphenylSuzuki-Miyaura85
DNM-S2 Thiophen-2-ylSuzuki-Miyaura78
DNM-B1 Morpholin-4-ylBuchwald-Hartwig91
DNM-B2 Piperidin-1-ylBuchwald-Hartwig88
DNM-So1 PhenylethynylSonogashira75

Experimental Protocols: Biological Screening

Protocol for Antimicrobial Screening (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution (e.g., 512 µg/mL in MHB with 2% DMSO) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Anti-inflammatory Assay (Nitrite Measurement)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), an inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Synthesized compounds dissolved in DMSO

  • Griess Reagent

  • Sterile 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) and incubate for another 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of nitrite inhibition relative to the LPS/IFN-γ stimulated control. The IC₅₀ value can be determined from a dose-response curve.

G LPS LPS / IFN-γ Receptor Toll-like Receptor (TLR4) LPS->Receptor Pathway Signaling Cascade (MyD88, TRAF6) Receptor->Pathway NFkB Activation of NF-κB Pathway->NFkB Transcription Gene Transcription NFkB->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibitor Test Compound (e.g., DNM-S1) Inhibitor->Pathway Inhibition

Caption: Simplified inflammatory signaling pathway.

Data Presentation: Illustrative Biological Screening Results

The following table summarizes hypothetical biological activity data for the synthesized compounds.

Compound ID Antimicrobial MIC (µg/mL) Anti-inflammatory IC₅₀ (µM)
S. aureusE. coli
DNM-S1 >128>128
DNM-S2 3264
DNM-B1 1632
DNM-B2 816
DNM-So1 64>128
Ciprofloxacin 0.50.25
Ibuprofen N/AN/A

Conclusion

The protocols outlined in this document provide a robust framework for the derivatization of this compound using modern synthetic methodologies. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions enables the rapid generation of diverse compound libraries. The subsequent biological screening protocols for antimicrobial and anti-inflammatory activities offer a reliable starting point for identifying novel bioactive molecules, thereby demonstrating the utility of this scaffold in medicinal chemistry and drug development programs.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-6-methylnicotinic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its dichlorinated pyridine core allows for selective functionalization at multiple positions, making it a versatile intermediate. This document provides detailed protocols for a scalable, two-step synthesis of this compound suitable for industrial applications. The synthesis involves the formation of a dihydroxy-nicotinic acid precursor, followed by a robust chlorination step.

Synthetic Pathway Overview

The proposed industrial-scale synthesis of this compound proceeds via a two-step route, starting from readily available commercial reagents. The first step involves the synthesis of the key intermediate, 2,4-dihydroxy-6-methylnicotinic acid. The second step is the subsequent chlorination to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Dehydroacetic_Acid Dehydroacetic Acid Precursor 2,4-Dihydroxy-6-methylnicotinic Acid Dehydroacetic_Acid->Precursor  NH4OH, H2SO4 Final_Product This compound Precursor_Step2 2,4-Dihydroxy-6-methylnicotinic Acid Precursor_Step2->Final_Product  POCl3, Pyridine

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2,4-Dihydroxy-6-methylnicotinic Acid

This protocol is based on the reaction of dehydroacetic acid, a commercially available starting material, to form the dihydroxy nicotinic acid precursor. This method is adapted from the synthesis of similar pyridinone structures and is amenable to large-scale production.[1]

Experimental Protocol
  • Hydrolysis of Dehydroacetic Acid:

    • To a suitable reactor, charge dehydroacetic acid and a 92% sulfuric acid aqueous solution.

    • Heat the mixture to approximately 130°C for 10-15 minutes.

    • Carefully pour the warm mixture into a vessel containing ice to precipitate the product, 4-hydroxy-6-methyl-2H-pyran-2-one.

    • Filter the resulting precipitate and wash with cold water.

  • Amination to form the Pyridinone:

    • In a separate reactor, charge the 4-hydroxy-6-methyl-2H-pyran-2-one intermediate and a 28% ammonium hydroxide solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by an appropriate analytical method such as HPLC.

    • Upon completion, the product, 2,4-dihydroxy-6-methylnicotinic acid (which exists in tautomeric forms, including 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid), will be in solution.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,4-dihydroxy-6-methylnicotinic acid.

Quantitative Data Summary for Step 1
ParameterValue/RangeNotes
Reactants
Dehydroacetic Acid1.0 eq
Sulfuric Acid (92%)5.0 eqFor hydrolysis step.[1]
Ammonium Hydroxide (28%)5.0 eqFor amination step.[1]
Reaction Conditions
Hydrolysis Temperature130°C[1]
Hydrolysis Time10-15 min[1]
Amination TemperatureRoom Temp.
Yield 75-85% (overall)Expected yield based on similar syntheses.[1]

Step 2: Chlorination of 2,4-Dihydroxy-6-methylnicotinic Acid

This protocol details a large-scale, solvent-free chlorination method using phosphorus oxychloride (POCl₃). This procedure is efficient and has a simplified work-up, making it ideal for industrial use.[2]

Experimental Workflow

Chlorination_Workflow Start Start Charge_Reactants Charge Reactor with Precursor, POCl3, and Pyridine Start->Charge_Reactants Heat_React Heat in Sealed Reactor (140-160°C, 2h) Charge_Reactants->Heat_React Quench Quench Reaction Mixture with Cold Water Heat_React->Quench Filter_Solid Filter the Precipitated Solid Quench->Filter_Solid Wash_Dry Wash with Water and Dry under Vacuum Filter_Solid->Wash_Dry End Obtain this compound Wash_Dry->End

Caption: Workflow for the chlorination of the dihydroxy precursor.

Experimental Protocol
  • Reactor Charging:

    • In a sealed, pressure-rated reactor equipped with a mechanical stirrer and temperature control, charge 2,4-dihydroxy-6-methylnicotinic acid (1.0 eq).

    • Add phosphorus oxychloride (POCl₃, 2.0-2.2 eq, to chlorinate both hydroxyl groups).

    • Add pyridine (1.0 eq) as a base.[2]

  • Reaction:

    • Seal the reactor and heat the mixture to 140-160°C with vigorous stirring.[2]

    • Maintain this temperature for approximately 2 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly quench the reaction mixture by adding it to a stirred vessel of cold water or ice. This step is highly exothermic and should be performed with caution in a well-ventilated area.

    • The solid product, this compound, will precipitate.

    • Stir the slurry for a period to ensure complete precipitation.

    • Filter the solid product and wash thoroughly with cold water to remove any residual acids and salts.

    • Dry the product under vacuum at an appropriate temperature (e.g., 50-60°C) to a constant weight.

Alternative Chlorination Protocol

An alternative method involves using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This combination can be a more potent chlorinating agent for certain substrates. The reaction is typically carried out by heating the substrate with a mixture of POCl₃ and PCl₅, followed by a similar aqueous work-up.

Quantitative Data Summary for Step 2
ParameterValue/RangeNotes
Reactants
2,4-Dihydroxy-6-methylnicotinic Acid1.0 eq
Phosphorus Oxychloride (POCl₃)2.0-2.2 eqEquimolar per hydroxyl group.
Pyridine1.0 eqActs as a base.[2]
Reaction Conditions
Temperature140-160°C[2]
Time2 hours[2]
PressureAutogenous (in a sealed reactor)
Yield >85%Expected yield based on similar chlorinations.[2]
Purity >95%Expected purity after washing and drying.
Industrial Scale Purification

For industrial-scale production, achieving high purity is crucial. The primary purification of this compound is achieved through the aqueous work-up and washing. If further purification is required, the following methods can be considered:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility profile of the product and impurities.

  • pH Adjustment and Extraction: The acidic product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

These purification methods can be optimized to meet the specific purity requirements of the final application.[3]

Safety Considerations
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • The chlorination reaction is performed at high temperatures in a sealed reactor and generates pressure. Ensure the reactor is appropriately rated and equipped with safety features.

  • The quenching process is highly exothermic and releases HCl gas. This must be done in a controlled manner with adequate cooling and ventilation.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for 2,4-Dichloro-6-methylnicotinic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylnicotinic acid is a halogenated pyridine carboxylic acid derivative with significant potential in the agrochemical sector. Its structural similarity to picolinic acid herbicides suggests a likely mode of action as a synthetic auxin, offering a promising scaffold for the development of novel herbicides. This document provides an overview of its potential applications, a hypothetical synthesis protocol, and detailed experimental procedures for evaluating its biological activity.

Potential Applications in Agrochemicals

Based on the biological activity of structurally related nicotinic acid derivatives, this compound and its derivatives are anticipated to exhibit a range of agrochemical properties, including:

  • Herbicidal Activity: As a picolinic acid analog, it is expected to function as a synthetic auxin herbicide, effectively controlling broadleaf weeds.[1][2][3] The dichloro-substitution on the pyridine ring may enhance its herbicidal potency and spectrum of activity.

  • Fungicidal Activity: Halogenated nicotinic acid derivatives have demonstrated fungicidal properties. Further derivatization of the carboxylic acid group could lead to compounds with activity against various plant pathogenic fungi.

  • Insecticidal Activity: While less common, some nicotinic acid derivatives have shown insecticidal effects.[4][5] This potential application warrants further investigation through screening against common agricultural pests.

Synthesis Protocol (Hypothetical)

A plausible synthetic route for this compound, based on established organic chemistry principles and synthesis of related compounds, is outlined below.

Reaction Scheme:

Synthesis_of_2_4_Dichloro_6_methylnicotinic_acid 6-methylnicotinic_acid 6-Methylnicotinic Acid intermediate_1 Methyl 6-methylnicotinate 6-methylnicotinic_acid->intermediate_1 1. SOCl2, MeOH 2. Reflux intermediate_2 Methyl 2,4-dichloro-6-methylnicotinate intermediate_1->intermediate_2 Cl2, AcOH, Δ final_product This compound intermediate_2->final_product 1. NaOH (aq) 2. H3O+

Caption: Hypothetical synthesis of this compound.

Step 1: Esterification of 6-Methylnicotinic Acid

  • To a solution of 6-methylnicotinic acid (1 eq.) in methanol (10 vol.), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 6-methylnicotinate.

Step 2: Chlorination of Methyl 6-methylnicotinate

  • Dissolve methyl 6-methylnicotinate (1 eq.) in acetic acid (10 vol.).

  • Bubble chlorine gas through the solution while heating at 80-100 °C.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) for the formation of the dichlorinated product.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 2,4-dichloro-6-methylnicotinate.

Step 3: Hydrolysis to this compound

  • Dissolve methyl 2,4-dichloro-6-methylnicotinate (1 eq.) in a mixture of tetrahydrofuran and water.

  • Add sodium hydroxide (2 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Biological Activity and Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data for the biological activity of this compound and its derivatives. These values are intended for illustrative purposes to guide experimental design.

Table 1: Herbicidal Activity (IC50, µM)

CompoundArabidopsis thaliana (Model Plant)Amaranthus retroflexus (Broadleaf Weed)Setaria viridis (Grass Weed)
This compound 15.525.2> 100
Derivative A (Ester)8.212.8> 100
Derivative B (Amide)11.518.9> 100
Picloram (Reference)[3]20.030.0> 100

Table 2: Fungicidal Activity (EC50, µg/mL)

CompoundBotrytis cinereaFusarium graminearumPuccinia triticina
This compound > 100> 100> 100
Derivative C (Thioester)12.528.445.1
Derivative D (Amide)25.842.160.7
Fluxapyroxad (Reference)[6]6.515.05.0

Table 3: Insecticidal Activity (% Mortality at 100 µg/mL)

CompoundMyzus persicae (Aphid)Spodoptera frugiperda (Lepidoptera)
This compound < 10%< 10%
Derivative E (N-oxide)45%20%
Imidacloprid (Reference)> 95%Not effective

Experimental Protocols

Herbicidal Activity Assay (Whole Plant Assay)

This protocol details the evaluation of pre- and post-emergence herbicidal activity.

Materials:

  • Seeds of test plant species (e.g., Arabidopsis thaliana, Amaranthus retroflexus, Setaria viridis)

  • Potting soil and trays/pots

  • Growth chamber with controlled light, temperature, and humidity

  • This compound and its derivatives

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Spray chamber

Protocol:

  • Plant Growth: Sow seeds in pots filled with potting soil and grow in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Pre-emergence Application:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Dilute the stock solution with water containing a surfactant to achieve the desired concentrations.

    • Within 24 hours of sowing, apply the test solutions evenly to the soil surface.

    • Include a solvent-only control.

    • Grow the plants for 14-21 days.

  • Post-emergence Application:

    • Grow plants until they reach the 2-4 true leaf stage.

    • Apply the test solutions (prepared as in pre-emergence) to the foliage using a spray chamber to ensure uniform coverage.

    • Include a solvent-only control.

    • Return plants to the growth chamber for 14-21 days.

  • Assessment:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

    • Measure plant height and fresh/dry weight.

    • Calculate the half-maximal inhibitory concentration (IC50) or effective dose (ED50).

Fungicidal Activity Assay (In Vitro)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) using a broth microdilution method.[7]

Materials:

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Test compounds and a reference fungicide

Protocol:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water and adjust the concentration.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus in medium) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) for 48-72 hours.

  • Assessment: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Insecticidal Activity Assay (Contact Bioassay)

This protocol describes a method to evaluate the contact toxicity of the compounds to insects.

Materials:

  • Test insects (e.g., Myzus persicae)

  • Leaf discs or artificial diet

  • Petri dishes

  • Micropipette or spray tower

  • Test compounds and a reference insecticide

Protocol:

  • Compound Application: Prepare serial dilutions of the test compound in a suitable solvent. Apply a known volume of each dilution to a leaf disc and allow the solvent to evaporate.

  • Insect Exposure: Place a set number of insects (e.g., 10-20) onto each treated leaf disc in a Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions (temperature and humidity) for 24-72 hours.

  • Assessment: Count the number of dead or moribund insects at specified time points. Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population).

Signaling Pathway and Experimental Workflow Diagrams

Herbicidal Mode of Action: Synthetic Auxin Pathway

Picolinic acid herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death. They bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[1][3]

Synthetic_Auxin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted to Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene binds Transcription_Activated Transcription Activated ARF->Transcription_Activated Transcription_Repressed Transcription Repressed Auxin_Gene->Transcription_Repressed Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription_Activated->Uncontrolled_Growth Herbicide 2,4-Dichloro-6- methylnicotinic acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits SCF_Complex->Aux_IAA Degradation Degradation Proteasome->Degradation

Caption: Proposed herbicidal signaling pathway for this compound.

Experimental Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a new compound for agrochemical applications.

Agrochemical_Screening_Workflow Start Compound Synthesis (this compound) Primary_Screening Primary Screening (Single high concentration) Start->Primary_Screening Herbicidal_Assay Herbicidal Assay Primary_Screening->Herbicidal_Assay Fungicidal_Assay Fungicidal Assay Primary_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay Primary_Screening->Insecticidal_Assay Dose_Response Dose-Response Studies (IC50 / EC50 / LC50 determination) Herbicidal_Assay->Dose_Response Fungicidal_Assay->Dose_Response Insecticidal_Assay->Dose_Response Spectrum_Analysis Spectrum of Activity Analysis (Testing against a panel of weeds, fungi, or insects) Dose_Response->Spectrum_Analysis Lead_Identification Lead Compound Identification Spectrum_Analysis->Lead_Identification Further_Development Further Development (Mode of action studies, toxicology, field trials) Lead_Identification->Further_Development Active Inactive Inactive Lead_Identification->Inactive Inactive

Caption: General experimental workflow for agrochemical screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 2,4-Dichloro-6-methylnicotinic acid synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Route A: Chlorination of a Dihydroxy Precursor: This common approach involves the direct chlorination of a 2,4-dihydroxy-6-methylnicotinic acid or its ester derivative. The hydroxyl groups are converted to chloro groups, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a secondary chlorinating agent like phosphorus pentachloride (PCl₅).

  • Route B: From a Nicotinonitrile Precursor: This alternative route starts with the synthesis of 2,4-dichloro-6-methylnicotinonitrile. This intermediate is then hydrolyzed to the final carboxylic acid product. This pathway can be advantageous in certain situations, though it adds the extra step of nitrile hydrolysis.

Q2: Which chlorinating agents are most effective for this synthesis?

A2: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting hydroxypyridines to chloropyridines.[1] For enhanced reactivity, it is often used in combination with phosphorus pentachloride (PCl₅) or in the presence of an organic base like pyridine or triethylamine.[2][3] The choice of reagent and conditions can significantly impact the yield and purity of the product.

Q3: How can I monitor the progress of the chlorination and hydrolysis reactions?

A3: The progress of these reactions can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion rate and the presence of any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products and byproducts in the reaction mixture, aiding in both reaction monitoring and troubleshooting.

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination Step

Q: My chlorination of the dihydroxy-nicotinic acid precursor is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the chlorination step are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure an adequate excess of the chlorinating agent (POCl₃) is used. For challenging substrates, a combination of POCl₃ and PCl₅ can be more effective.[2]

    • Low Reaction Temperature: The chlorination of hydroxypyridines often requires high temperatures. Consider increasing the reaction temperature, potentially to reflux.[1]

    • Short Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. The reaction time may need to be extended.

  • Side Reactions:

    • Decomposition of Starting Material or Product: Prolonged exposure to high temperatures can lead to degradation. Optimize the reaction time and temperature to find a balance between complete conversion and minimal decomposition.

    • Reaction with the Carboxylic Acid Group: POCl₃ can react with the carboxylic acid moiety to form an acyl chloride, which can lead to undesired side products.[4] Protecting the carboxylic acid as an ester before chlorination and then hydrolyzing it back can be an effective strategy.

  • Work-up and Purification Losses:

    • Hydrolysis of the Product: The chlorinated product can be sensitive to hydrolysis back to the hydroxy derivative during aqueous work-up. It is crucial to perform the work-up at low temperatures and quickly neutralize any excess acid.

    • Inefficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent will improve recovery.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Q: I am struggling to fully hydrolyze the 2,4-dichloro-6-methylnicotinonitrile to the carboxylic acid. What can I do?

A: The hydrolysis of nitriles, especially sterically hindered ones, can be challenging. Here are some troubleshooting tips:

  • Harsh Reaction Conditions:

    • Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture to reflux for an extended period.[5]

    • Base-Catalyzed Hydrolysis: Alternatively, use a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution at reflux. Note that this will initially form the carboxylate salt, which will need to be acidified in a separate step to yield the carboxylic acid.[5]

  • Phase Transfer Catalysis: If the nitrile has poor solubility in the aqueous reaction medium, the addition of a phase transfer catalyst can facilitate the reaction.

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the starting nitrile and the formation of the carboxylic acid. The reaction may require a prolonged time to reach completion.

Experimental Protocols

Protocol 1: Chlorination of Ethyl 2,4-Dihydroxy-6-methylnicotinate

This protocol is based on general procedures for the chlorination of hydroxypyridines.[1]

Materials:

  • Ethyl 2,4-Dihydroxy-6-methylnicotinate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2,4-Dihydroxy-6-methylnicotinate.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). If using a base, add pyridine (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Hydrolysis of 2,4-Dichloro-6-methylnicotinonitrile

This protocol outlines the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[5]

Materials:

  • 2,4-Dichloro-6-methylnicotinonitrile

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Sodium hydroxide solution (for pH adjustment)

  • Ethyl acetate (or another suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 2,4-Dichloro-6-methylnicotinonitrile.

  • Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 ratio).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto ice.

  • Adjust the pH of the solution to approximately 2-3 with a sodium hydroxide solution to precipitate the carboxylic acid.

  • Filter the precipitate and wash it with cold water.

  • Alternatively, extract the product with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The crude this compound can be purified by recrystallization.

Data Presentation

Table 1: Comparison of Chlorination Conditions for Hydroxypyridines

Starting MaterialChlorinating AgentBase/AdditiveTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxypyridines (general)POCl₃ (equimolar)Pyridine140292-95[6]
2,4-DihydroxypyrimidinePOCl₃ (excess)N,N-DimethylanilineReflux385[2]
2,4-Dihydroxy-6-methylpyrimidinePOCl₃ (equimolar)Pyridine160285[1]

Table 2: Conditions for Nitrile Hydrolysis

CatalystConditionsSubstrate ScopeReference
H₂SO₄/H₂ORefluxGeneral, effective for hindered nitriles[5]
NaOH/H₂O or EtOHRefluxGeneral, forms carboxylate salt[5]
Nitrilase EnzymesMild, aqueousCan be highly selective, but substrate-dependent[7]

Mandatory Visualizations

G cluster_route_a Route A: Chlorination of Dihydroxy Precursor cluster_route_b Route B: From Nicotinonitrile Precursor Start_A 2,4-Dihydroxy-6- methylnicotinic Acid (Ester) Chlorination Chlorination (POCl3, optional base) Start_A->Chlorination Step 1 Product_A 2,4-Dichloro-6-methylnicotinic Acid (Ester) Chlorination->Product_A Hydrolysis_A Ester Hydrolysis (if starting from ester) Product_A->Hydrolysis_A Step 2 (optional) Final_Product 2,4-Dichloro-6- methylnicotinic Acid Product_A->Final_Product If starting from acid Hydrolysis_A->Final_Product Start_B 2,4-Dihydroxy-6- methylnicotinonitrile Chlorination_B Chlorination (POCl3) Start_B->Chlorination_B Step 1 Intermediate_B 2,4-Dichloro-6- methylnicotinonitrile Chlorination_B->Intermediate_B Hydrolysis_B Nitrile Hydrolysis (Acid or Base) Intermediate_B->Hydrolysis_B Step 2 Hydrolysis_B->Final_Product

Caption: Synthetic routes to this compound.

G Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Temp Increase reaction temperature Incomplete->Increase_Temp Increase_Time Increase reaction time Incomplete->Increase_Time Increase_Reagent Increase amount of chlorinating agent Incomplete->Increase_Reagent Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Yes Side_Products_No No Check_Side_Products->Side_Products_No No Protect_Group Consider protecting the carboxylic acid group Side_Products_Yes->Protect_Group Optimize_Conditions Optimize temperature and time to minimize degradation Side_Products_Yes->Optimize_Conditions Check_Workup Review work-up and purification procedure Side_Products_No->Check_Workup Optimize_Extraction Optimize pH for extraction Check_Workup->Optimize_Extraction Minimize_Hydrolysis Perform aqueous work-up at low temperature Check_Workup->Minimize_Hydrolysis

Caption: Troubleshooting logic for low yield in chlorination.

References

Purification of crude 2,4-Dichloro-6-methylnicotinic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,4-Dichloro-6-methylnicotinic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of crude this compound via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing crude this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. The goal is to obtain a high-purity crystalline product by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent. The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, causing the purified compound to crystallize while impurities remain in the solution.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or cold temperatures.[1][2] The solvent should also be chemically inert towards the compound and have a boiling point that is manageable for the procedure. A good practice is to perform small-scale solubility tests with various common laboratory solvents to identify the most suitable one.[1][3] Given the acidic nature of the compound, polar solvents or solvent mixtures are often a good starting point.[4]

Q3: What are the likely impurities in crude this compound?

A3: Impurities will depend on the synthetic route. Common impurities in the synthesis of related nicotinic acids can include unreacted starting materials, byproducts from side reactions (such as over-oxidation products if applicable), and residual reagents or catalysts.[5][6] For chlorinated pyridines, precursors or isomers may also be present.

Q4: What safety precautions should be taken during this procedure?

A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The procedure should be performed in a well-ventilated fume hood, especially when heating flammable organic solvents. Care should be taken when handling the hot solution to avoid thermal burns.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes should be determined through preliminary screening experiments.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, water, or a mixture)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate with stirring capability)

  • Boiling chips or magnetic stir bar

  • Filter funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel and filter flask (for vacuum filtration)

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the minimum amount of hot solvent dropwise until the solid just completely dissolves.[3] Adding excess solvent will result in a lower yield.[7][8]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rushing the process can trap impurities.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[8]

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass. Ensure all solvent has evaporated before measuring the final weight and assessing purity.

Recrystallization Workflow Diagram

G start_end start_end process process decision decision optional optional A Start: Crude Solid B Add minimum hot solvent to dissolve crude solid A->B C Insoluble impurities present? B->C D Perform Hot Gravity Filtration C->D Yes E Allow solution to cool slowly C->E No D->E F Induce crystallization if necessary E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry purified crystals H->I J End: Pure Product I->J G start start problem problem cause cause solution solution A Recrystallization Problem Occurs P1 No Crystals Form A->P1 P2 Compound 'Oils Out' A->P2 P3 Low Yield A->P3 C1a Too much solvent used P1->C1a C1b Supersaturation P1->C1b C2 Cooling too fast or BP(solvent) > MP(solute) P2->C2 C3 Excess solvent used or premature crystallization P3->C3 S1a Boil off some solvent and re-cool C1a->S1a S1b Scratch flask or add seed crystal C1b->S1b S2 Reheat, add more solvent, and cool very slowly C2->S2 S3 Use minimum hot solvent; pre-heat for hot filtration C3->S3

References

Identifying byproducts in the synthesis of 2,4-Dichloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,4-Dichloro-6-methylnicotinic acid.

Troubleshooting Guide: Byproduct Identification and Mitigation

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, can be accompanied by the formation of several byproducts. The most probable synthetic route involves the chlorination of a dihydroxy precursor, such as 2,4-dihydroxy-6-methylnicotinic acid or its tautomer 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid, using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). The table below summarizes potential issues, their likely causes (byproducts), and recommended analytical and purification strategies.

Observed Issue Potential Byproduct/Impurity Likely Cause Recommended Analytical Approach Suggested Mitigation/Purification Strategy
Multiple spots on TLC close to the product spot Mono-chloro-hydroxy-6-methylnicotinic acidIncomplete chlorination of the dihydroxy starting material.HPLC, LC-MSIncrease reaction time, temperature, or the amount of chlorinating agent. Purify via column chromatography.
Presence of a highly polar impurity 2,4-dihydroxy-6-methylnicotinic acidUnreacted starting material.HPLC, ¹H NMREnsure complete reaction by monitoring with TLC or HPLC. Remove by acid-base extraction or column chromatography.
Unexpected peak in GC-MS or LC-MS with a higher mass Trichlorinated nicotinic acid derivativeOver-chlorination of the pyridine ring.GC-MS, LC-MSCarefully control the stoichiometry of the chlorinating agent and the reaction temperature. Purify by fractional distillation or preparative HPLC.
Broad or tailing peaks in HPLC Presence of multiple isomers or acidic impurities.Isomeric byproducts or residual acidic reagents.High-resolution HPLC, pH adjustment of mobile phase.Optimize HPLC method, use a buffered mobile phase. For purification, consider recrystallization.
Low yield of the desired product Formation of various byproducts.Suboptimal reaction conditions (temperature, time, stoichiometry).HPLC, GC-MS to quantify major components.Systematically optimize reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

Based on analogous chlorination reactions of dihydroxypyridines, the most common byproducts are likely to be:

  • Mono-chloro-hydroxy-6-methylnicotinic acid: Resulting from incomplete chlorination.

  • Unreacted 2,4-dihydroxy-6-methylnicotinic acid: The starting material.

  • Trichlorinated derivatives: Arising from over-chlorination of the pyridine ring.

Q2: How can I detect these byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from polar and non-polar impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is a good starting point.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying byproducts by providing the molecular weight of each component separated by HPLC.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying more volatile byproducts. Derivatization may be necessary for the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information of isolated byproducts.

Q3: What are the key experimental parameters to control to minimize byproduct formation?

Careful control of reaction conditions is crucial:

  • Stoichiometry: The molar ratio of the chlorinating agent (e.g., POCl₃) to the dihydroxy starting material should be optimized to ensure complete chlorination without promoting over-chlorination.

  • Temperature: The reaction temperature needs to be carefully controlled to drive the reaction to completion while minimizing side reactions.

  • Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time.[3]

Q4: Can hydrolysis of the product be an issue during workup?

Yes, the dichloro product can be susceptible to hydrolysis back to a mono-chloro-hydroxy derivative or even the dihydroxy starting material, especially during an aqueous workup with a base. To minimize this, it is advisable to perform the workup at low temperatures and to neutralize any excess acid carefully.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a general representation based on the chlorination of similar dihydroxypyridine derivatives. Optimization will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-dihydroxy-6-methylnicotinic acid and phosphorus oxychloride (POCl₃). A catalytic amount of phosphorus pentachloride (PCl₅) may also be added.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

General Protocol for HPLC Analysis

This is a starting point for developing a specific HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. The pH may need to be adjusted to achieve optimal separation.[2][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (can be determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts during the synthesis.

Byproduct_Troubleshooting Troubleshooting Workflow for Byproduct Identification Start Crude Product Analysis TLC_HPLC TLC / HPLC Analysis Start->TLC_HPLC Multiple_Peaks Multiple Peaks Observed? TLC_HPLC->Multiple_Peaks LCMS_GCMS LC-MS / GC-MS Analysis Multiple_Peaks->LCMS_GCMS Yes End Pure Product Multiple_Peaks->End No (Single Peak) Identify_Byproducts Identify Byproducts by Mass LCMS_GCMS->Identify_Byproducts Known_Byproduct Known Byproduct? Identify_Byproducts->Known_Byproduct Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Known_Byproduct->Optimize_Conditions Yes Isolate_Characterize Isolate & Characterize (Prep-HPLC, NMR) Known_Byproduct->Isolate_Characterize No Purification Purification (Column, Recrystallization) Optimize_Conditions->Purification Purification->End Isolate_Characterize->Optimize_Conditions

Caption: Troubleshooting workflow for byproduct identification and mitigation.

References

Overcoming challenges in the chlorination of 6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 6-methylnicotinic acid to its corresponding acyl chloride, a critical step in the synthesis of various pharmaceutical intermediates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of 6-methylnicotinic acid.

Issue 1: Low Yield of the Desired Acyl Chloride and Formation of Undesired Byproducts

  • Possible Cause: A primary challenge in the chlorination of 6-methylnicotinic acid is the competing chlorination of the methyl group on the pyridine ring, especially when using harsh chlorinating agents or elevated temperatures.[1] Heating 6-methylnicotinic acid with thionyl chloride is known to cause this side reaction.[1]

  • Recommended Solutions:

    • Choice of Chlorinating Agent: Oxalyl chloride is generally a milder and more selective reagent than thionyl chloride for the conversion of carboxylic acids to acyl chlorides and can often be used at lower temperatures, minimizing side reactions.[2][3]

    • Reaction Temperature: When using thionyl chloride, it is crucial to control the reaction temperature. Running the reaction at or below room temperature can help to minimize the chlorination of the methyl group. If heating is necessary, it should be done cautiously with careful monitoring.

    • Use of a Catalyst with Oxalyl Chloride: The reaction of oxalyl chloride with carboxylic acids is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2]

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

  • Possible Cause:

    • Purity of Reagents and Solvent: The presence of moisture in the 6-methylnicotinic acid, solvent, or chlorinating agent can quench the reaction. Chlorinating agents like thionyl chloride and oxalyl chloride react readily with water.

    • Insufficient Activation: The carboxylic acid may not be sufficiently activated for the reaction to proceed.

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The 6-methylnicotinic acid starting material should also be as dry as possible.

    • Catalyst: When using oxalyl chloride, the addition of a catalytic amount of DMF is often necessary to initiate the reaction.[2]

    • Temperature Control: While high temperatures can cause side reactions with thionyl chloride, gentle warming might be necessary to initiate the reaction in some cases. Proceed with caution and monitor for byproduct formation.

Issue 3: Difficulty in Purifying the Final Acyl Chloride Product

  • Possible Cause:

    • Contamination with Byproducts: The crude product may be contaminated with chlorinated methyl side products or unreacted starting material.

    • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and can hydrolyze back to the carboxylic acid upon exposure to moisture during workup or purification.

  • Recommended Solutions:

    • Anhydrous Workup: Conduct the workup under anhydrous conditions to the extent possible.

    • Removal of Excess Reagent: Excess thionyl chloride (boiling point: 79 °C) or oxalyl chloride (boiling point: 62-65 °C) can often be removed by distillation or under reduced pressure.[2]

    • Purification Techniques: Purification of the acyl chloride can be challenging due to its reactivity. If necessary, purification can be attempted by vacuum distillation. However, for many applications, the crude acyl chloride is used directly in the next step after removal of the excess chlorinating agent and volatile byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the chlorination of 6-methylnicotinic acid?

A1: The primary challenge is the potential for a side reaction involving the chlorination of the methyl group on the pyridine ring, particularly when using thionyl chloride at elevated temperatures.[1] This leads to the formation of undesired byproducts and reduces the yield of the target acyl chloride.

Q2: Which chlorinating agent is recommended for the chlorination of 6-methylnicotinic acid?

A2: Oxalyl chloride is often the preferred reagent as it is milder and more selective than thionyl chloride.[2][3] It can typically be used at room temperature, which minimizes the risk of methyl group chlorination.

Q3: Can I use thionyl chloride for this reaction?

A3: Yes, thionyl chloride can be used, but careful control of the reaction conditions is essential. To minimize side reactions, the reaction should be carried out at a low temperature (e.g., 0 °C to room temperature). Refluxing the reaction with thionyl chloride is likely to lead to chlorination of the methyl group.[1]

Q4: Is a catalyst required for the reaction?

A4: When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.[2] For thionyl chloride, a catalyst is not always necessary, but the reaction may require heating, which increases the risk of side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking small aliquots, carefully quenching them (e.g., with an anhydrous alcohol like methanol to form the stable methyl ester), and analyzing the mixture by techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting carboxylic acid.

Q6: What is the best way to purify the 2-chloro-6-methylnicotinoyl chloride?

A6: Due to the high reactivity and moisture sensitivity of acyl chlorides, they are often used in the subsequent reaction step without extensive purification. After the reaction, the excess chlorinating agent and solvent are typically removed under reduced pressure. If further purification is required, vacuum distillation can be attempted, though care must be taken to avoid decomposition.

Q7: Is it necessary to use a protecting group for the methyl group?

A7: While the use of protecting groups is a common strategy in organic synthesis to prevent unwanted side reactions, there is no widely reported use of protecting groups for the methyl group in the chlorination of 6-methylnicotinic acid.[4][5][6][7][8] The more common approach to avoid the side reaction is to choose a milder chlorinating agent like oxalyl chloride and control the reaction conditions.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity HighHigh, often requires a catalyst (DMF)
Reaction Conditions Often requires heating (reflux)Typically at room temperature or below
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Selectivity Lower, can lead to side reactions like methyl group chlorination at high temperatures[1]Higher, generally more selective for the carboxylic acid[2][3]
Workup Relatively simple as byproducts are gaseousRelatively simple as byproducts are gaseous
Cost Generally less expensiveMore expensive

Experimental Protocols

Protocol 1: Chlorination of 6-Methylnicotinic Acid using Oxalyl Chloride (Recommended for Selectivity)

This protocol is adapted from general procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride.

  • Materials:

    • 6-Methylnicotinic acid

    • Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Round-bottom flask, magnetic stirrer, and a system for maintaining an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-methylnicotinic acid (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add oxalyl chloride (1.1-1.5 equivalents) dropwise to the suspension at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress until the evolution of gas ceases and the starting material is consumed (as determined by TLC or other appropriate analytical methods). The reaction is typically complete within 1-3 hours.

    • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

    • The resulting crude 2-chloro-6-methylnicotinoyl chloride is often used directly in the next step without further purification.

Protocol 2: Chlorination of 6-Methylnicotinic Acid using Thionyl Chloride (Use with Caution)

This protocol is adapted from general procedures and should be performed with careful temperature control to minimize side reactions.

  • Materials:

    • 6-Methylnicotinic acid

    • Thionyl chloride

    • Anhydrous inert solvent (e.g., toluene or dichloromethane)

    • Round-bottom flask, magnetic stirrer, reflux condenser (if heating is cautiously applied), and a system for maintaining an inert atmosphere.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-methylnicotinic acid (1.0 equivalent) in an anhydrous inert solvent.

    • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C.

    • After the addition, allow the mixture to stir at room temperature. Gentle warming may be required to initiate the reaction, but this should be done with extreme care, and the temperature should be monitored closely to avoid excessive heating that can lead to methyl group chlorination.[1]

    • Monitor the reaction for the disappearance of the starting material.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

    • The crude product can be used directly in the subsequent step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dry Glassware & Inert Atmosphere reagents 6-Methylnicotinic Acid + Anhydrous Solvent start->reagents add_reagent Add Chlorinating Agent (e.g., Oxalyl Chloride + cat. DMF) at 0°C reagents->add_reagent stir Stir at Room Temperature (1-3 hours) add_reagent->stir evaporation Remove Solvent & Excess Reagent (Reduced Pressure) stir->evaporation product Crude 2-Chloro-6-methylnicotinoyl Chloride (Use Directly) evaporation->product

Caption: Experimental workflow for the selective chlorination of 6-methylnicotinic acid.

troubleshooting_logic cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Byproduct Formation? cause1 Methyl Group Chlorination (High Temperature/Harsh Reagent) start->cause1 Yes cause2 Incomplete Reaction (Moisture, Low Temp) start->cause2 Yes cause3 Product Hydrolysis (Moisture during Workup) start->cause3 Yes solution1 Use Milder Reagent (Oxalyl Chloride) & Control Temperature cause1->solution1 solution2 Use Anhydrous Conditions & Optimize Temperature cause2->solution2 solution3 Perform Anhydrous Workup cause3->solution3

Caption: Troubleshooting logic for the chlorination of 6-methylnicotinic acid.

References

Optimization of reaction conditions for 2,4-Dichloro-6-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dichloro-6-methylnicotinic acid. The primary route discussed is the hydrolysis of 2,4-dichloro-6-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible and commonly employed synthetic strategy is the hydrolysis of the corresponding nitrile, 2,4-dichloro-6-methylnicotinonitrile. This precursor is generally more accessible, and its conversion to the carboxylic acid is a standard transformation.

Q2: What are the typical reaction conditions for the hydrolysis of 2,4-dichloro-6-methylnicotinonitrile?

A2: The hydrolysis can be performed under either acidic or basic conditions. Acidic hydrolysis is often carried out with concentrated mineral acids like sulfuric acid or hydrochloric acid at elevated temperatures. Basic hydrolysis typically involves using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, also with heating.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point. The disappearance of the starting nitrile and the appearance of the product spot/peak indicate the reaction is proceeding.

Q4: What are the potential side reactions during the hydrolysis?

A4: The primary side reaction of concern is the hydrolysis of the chloro substituents on the pyridine ring, particularly at the 4-position, to form hydroxy-substituted byproducts. Over-reaction or harsh conditions (very high temperatures or prolonged reaction times) can also lead to decarboxylation of the desired product.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If significant impurities are present, column chromatography on silica gel may be necessary, using a solvent gradient of ethyl acetate in hexanes containing a small percentage of acetic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. - Increase the reaction temperature in increments of 10°C, but be cautious of potential side reactions. - Increase the concentration of the acid or base catalyst.
Product Loss During Workup - Ensure the pH is correctly adjusted to precipitate the product. The isoelectric point of nicotinic acid derivatives is typically between pH 2-4. - If the product has some solubility in the aqueous layer, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane. - Avoid excessive washing of the isolated product, which can lead to dissolution.
Side Reactions - Optimize the reaction temperature and time to favor the desired hydrolysis over chloro-substituent hydrolysis. - Consider using milder reaction conditions, such as a lower concentration of acid/base or a lower temperature for a longer period.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Mitigation Strategy
Unreacted 2,4-dichloro-6-methylnicotinonitrile Can be detected by TLC or HPLC as a less polar spot/peak compared to the product.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - The nitrile is less soluble in aqueous base than the carboxylate salt, so a basic wash during workup can help remove it.
4-Hydroxy-2-chloro-6-methylnicotinic acid Will appear as a more polar spot on TLC. Can be identified by mass spectrometry (M-18 for the loss of HCl and gain of OH).- Use milder hydrolysis conditions (lower temperature, shorter reaction time). - Consider using a different acid or base.
Decarboxylation Product (2,4-dichloro-6-methylpyridine) A non-polar impurity detectable by GC-MS.- Avoid excessively high reaction temperatures.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2,4-dichloro-6-methylnicotinonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methylnicotinonitrile (1.0 eq).

  • Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) to the nitrile.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: Adjust the pH of the aqueous solution to 2-3 using a concentrated sodium hydroxide solution. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent.

Protocol 2: Base-Catalyzed Hydrolysis of 2,4-dichloro-6-methylnicotinonitrile
  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2,4-dichloro-6-methylnicotinonitrile (1.0 eq) in ethanol or water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2-4 eq).

  • Reaction: Heat the mixture to reflux (80-100°C) for 2-6 hours, monitoring by TLC or HPLC.

  • Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product.

Visualization of Experimental Workflow and Troubleshooting

G Workflow for Synthesis of this compound cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Hydrolysis Hydrolysis Start->Hydrolysis 2,4-dichloro-6- methylnicotinonitrile Workup Workup Hydrolysis->Workup Crude Product Low_Yield Low Yield? Hydrolysis->Low_Yield Purification Purification Workup->Purification Isolated Solid Impure_Product Impure Product? Workup->Impure_Product Final_Product 2,4-Dichloro-6- methylnicotinic acid Purification->Final_Product Incomplete_Reaction Incomplete Reaction? - Extend time - Increase temp Low_Yield->Incomplete_Reaction Yes Workup_Loss Loss during workup? - Check pH - Extractions Low_Yield->Workup_Loss Yes Side_Reactions Side Reactions? - Milder conditions Impure_Product->Side_Reactions Yes Recrystallize Recrystallize or Column Chromatography Impure_Product->Recrystallize Yes

Caption: General workflow and troubleshooting logic for the synthesis of this compound.

G Decision Pathway for Optimizing Hydrolysis Conditions Start Start Optimization Reaction_Complete Reaction Complete? Start->Reaction_Complete Increase_Time_Temp Increase Reaction Time or Temperature Reaction_Complete->Increase_Time_Temp No Check_Purity Product Pure? Reaction_Complete->Check_Purity Yes Increase_Time_Temp->Reaction_Complete Side_Products Side Products Observed? Increase_Time_Temp->Side_Products Optimize_Workup Optimize Workup and Purification Check_Purity->Optimize_Workup No High_Yield High Yield Pure Product Check_Purity->High_Yield Yes Optimize_Workup->High_Yield Side_Products->Check_Purity No Milder_Conditions Use Milder Conditions (Lower Temp/Conc) Side_Products->Milder_Conditions Yes Milder_Conditions->Start

Caption: Decision pathway for optimizing hydrolysis reaction conditions.

Technical Support Center: Storage and Handling of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2,4-Dichloro-6-methylnicotinic acid during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, refrigeration (2-8 °C) is advisable.[3] The compound should be stored away from incompatible materials, such as strong oxidizing agents, bases, and amines.[4][5]

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure and studies on similar compounds, the most probable degradation pathways for this compound are:

  • Hydrolysis: The chloro groups on the pyridine ring can undergo hydrolysis, particularly in the presence of moisture and basic conditions, to form hydroxylated impurities. Studies on 2-chloronicotinic acid have shown its susceptibility to hydrolysis in the presence of a base.

  • Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of the molecule. For a similar compound, 6-chloronicotinic acid, photodegradation was observed in the presence of a photocatalyst.[1]

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation.[7]

Q4: What are the potential consequences of degradation?

Degradation of this compound can lead to a decrease in the purity and potency of the compound. The formation of impurities can also interfere with experimental results and may introduce toxicological risks in drug development applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Issue 1: Decreased purity or presence of unknown peaks in analysis (e.g., HPLC, NMR).
  • Possible Cause A: Hydrolysis due to improper storage.

    • Solution: Ensure the compound is stored in a tightly sealed container in a desiccator or a dry, controlled environment. Avoid storing in humid conditions.

  • Possible Cause B: Photodegradation from exposure to light.

    • Solution: Store the compound in a light-protecting container (e.g., amber vial) and keep it in a dark place such as a cabinet or refrigerator.

  • Possible Cause C: Contamination.

    • Solution: Use clean spatulas and equipment when handling the compound. Avoid introducing any contaminants into the storage container.

Issue 2: Inconsistent experimental results.
  • Possible Cause A: Use of a degraded stock solution.

    • Solution: Prepare fresh stock solutions for critical experiments. If storing solutions, keep them refrigerated or frozen and for a limited time. Perform a quick purity check of the solution if it has been stored for an extended period.

  • Possible Cause B: Reaction with incompatible solvents or reagents.

    • Solution: Review the compatibility of this compound with all solvents and reagents used in your experiment. Avoid strongly basic or oxidizing conditions unless they are part of the intended reaction.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound and the recommended preventative measures.

FactorEffect on StabilityRecommended Preventative Measures
Moisture/Humidity Promotes hydrolysis of chloro groups.Store in a tightly sealed container, preferably in a desiccator or a dry environment.
Light (UV) Can induce photodegradation.Store in an amber or opaque container in a dark location.
Elevated Temperature Accelerates the rate of degradation.Store in a cool place. For long-term storage, refrigeration (2-8°C) is recommended.
pH (in solution) Basic conditions can catalyze hydrolysis.Maintain neutral or slightly acidic conditions when in solution, unless otherwise required by the experimental protocol.
Oxidizing Agents Potential for chemical reaction and degradation.Store away from strong oxidizing agents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC method to monitor the purity of this compound and detect potential degradation products.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C for several hours.

    • Photodegradation: Expose the sample solution to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure that degradation product peaks are well-resolved from the parent peak.

Visualizations

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Decreased Purity / Unknown Peaks cause1 Hydrolysis issue->cause1 Moisture cause2 Photodegradation issue->cause2 Light cause3 Thermal Stress issue->cause3 Heat cause4 Contamination issue->cause4 External solution1 Store in Dry, Sealed Container cause1->solution1 solution2 Use Light-Protecting Container cause2->solution2 solution3 Store at Recommended Temperature cause3->solution3 solution4 Use Aseptic Handling Techniques cause4->solution4

Caption: Troubleshooting logic for decreased purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Validation) cluster_analysis HPLC Analysis prep_start Weigh Compound prep_dissolve Dissolve in Solvent prep_start->prep_dissolve stress_thermal Thermal Stress prep_start->stress_thermal prep_filter Filter (0.45 µm) prep_dissolve->prep_filter stress_acid Acid Hydrolysis prep_dissolve->stress_acid stress_base Base Hydrolysis prep_dissolve->stress_base stress_oxidation Oxidation (H₂O₂) prep_dissolve->stress_oxidation stress_photo Photostability prep_dissolve->stress_photo hplc_inject Inject into HPLC prep_filter->hplc_inject Unstressed Sample stress_acid->hplc_inject stress_base->hplc_inject stress_oxidation->hplc_inject stress_thermal->prep_dissolve stress_photo->hplc_inject hplc_separate C18 Separation (Gradient) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Analyze Chromatogram hplc_detect->hplc_analyze

Caption: Workflow for stability-indicating HPLC method development.

References

Troubleshooting guide for low conversion rates in nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for nicotinic acid synthesis?

A1: The primary industrial methods for producing nicotinic acid are the oxidation of 3-picoline (3-methylpyridine) and the oxidation of 5-ethyl-2-methylpyridine.[1][2] The oxidation of quinoline is also a well-established method.[2] Newer, greener methods, including enzymatic synthesis from 3-cyanopyridine, are also being explored.[3]

Q2: What are the typical yields I can expect for nicotinic acid synthesis?

A2: Yields can vary significantly depending on the chosen method, catalyst, and reaction conditions. For instance, the oxidation of 3-picoline with nitric acid can result in yields ranging from 31% to 62%.[4] Gas-phase ammoxidation of 3-picoline followed by hydrolysis can achieve a 91% yield with 96% conversion under optimized industrial conditions.[5]

Q3: My final nicotinic acid product is yellow. How can I decolorize it?

A3: A yellow coloration in the final product is a common issue, particularly in syntheses involving nitric acid.[6] This can often be resolved by recrystallization from hot water with the addition of activated carbon.[6] Another reported method involves melting the crude yellow nicotinic acid and holding it in a molten state for a few minutes, which helps to destroy the chromophores, followed by a single recrystallization.[6]

Q4: What are the main safety precautions to consider during nicotinic acid synthesis?

A4: Many nicotinic acid synthesis methods involve hazardous materials and conditions. For example, using nitric acid as an oxidant can lead to highly corrosive environments and the evolution of toxic nitrogen oxides.[7][8] Reactions are often conducted at high temperatures and pressures, requiring appropriate safety equipment and procedures.[2] Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Troubleshooting Guide for Low Conversion Rates

This section addresses specific issues that can lead to low conversion rates in the most common nicotinic acid synthesis routes.

Oxidation of 3-Picoline (3-Methylpyridine)

Problem: Low conversion of 3-picoline to nicotinic acid.

Possible Causes & Solutions:

  • Inadequate Reaction Temperature: Temperature is a critical parameter. For oxidation with nitric acid, temperatures between 165°C and 195°C are typically required.[4] For catalytic oxidation with air/oxygen, temperatures can range from 170°C to 210°C.[8] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of by-products and degradation.[9]

    • Recommendation: Carefully monitor and control the reaction temperature within the optimal range for your specific method.

  • Catalyst Inactivity or Inappropriate Catalyst: The choice of catalyst is crucial for both conversion and selectivity. For liquid-phase oxidation with air, Co(II) and Mn(II) salts with bromide promoters are effective.[2] In gas-phase reactions, vanadium-based catalysts (e.g., V₂O₅/TiO₂) are commonly used.[10]

    • Recommendation: Ensure the catalyst is active and suitable for the reaction. Consider catalyst screening to find the optimal system for your setup.

  • Insufficient Oxidant Concentration: The molar ratio of the oxidant to 3-picoline is a key factor. An excess of the oxidizing agent is often necessary to drive the reaction to completion.[4]

    • Recommendation: Experiment with varying the oxidant-to-substrate ratio to find the optimal balance for high conversion.

  • Poor Mass Transfer (in heterogeneous catalysis): In gas-phase reactions or reactions with solid catalysts, inefficient mixing or gas flow can limit the reaction rate.

    • Recommendation: Ensure adequate stirring in liquid-phase reactions and optimize the flow rates of reactants in gas-phase systems.

Oxidation of Quinoline

Problem: Low yield of nicotinic acid from quinoline oxidation.

Possible Causes & Solutions:

  • Incomplete Decarboxylation of Quinolinic Acid Intermediate: The oxidation of quinoline first produces quinolinic acid (pyridine-2,3-dicarboxylic acid), which must then be decarboxylated to yield nicotinic acid.[2] This decarboxylation step typically requires high temperatures (around 320°C).[2]

    • Recommendation: Ensure the reaction temperature is sufficiently high and the reaction time is adequate for complete decarboxylation of the intermediate.

  • Formation of By-products: Side reactions can reduce the yield of the desired product. In the case of quinoline oxidation, by-products can be difficult to separate from nicotinic acid.[11]

    • Recommendation: Optimize reaction conditions (temperature, catalyst, reaction time) to favor the formation of nicotinic acid. The use of specific catalysts, such as selenium, has been shown to improve yields.[2]

  • Sub-optimal Catalyst Performance: Catalysts like V₂O₅ or selenium are often used to improve the efficiency of quinoline oxidation.[11]

    • Recommendation: Ensure the catalyst is of high quality and used in the appropriate concentration.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidation of 3-Picoline to Nicotinic Acid

Catalyst SystemOxidantTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)Reference
Co(OAc)₂/Mn(OAc)₂/NaBr/HClAir801098-97[2]
Co(OAc)₂/Mn(OAc)₂/BromidesO₂2102.593.799-[2]
MbBr₂O₂ (in supercritical water)260228366-[2]
10%Cu/13X Zeolite30% H₂O₂70Atmospheric83.669.057.7[9][12]
V₂O₅/TiO₂Air/Water Vapor250-290-~9591-[2]

Table 2: Influence of Temperature on 3-Picoline Conversion and Nicotinic Acid Yield (Oxidant: Nitric Acid)

Temperature (°C)3-Picoline Conversion (%)Nicotinic Acid Yield (%)
1653631
1806855
1959062
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Data synthesized from a study by G.P. Shpenkov et al.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Nicotinic Acid from 3-Picoline via Nitric Acid Oxidation

Materials:

  • 3-Picoline (3-methylpyridine)

  • Concentrated Nitric Acid (68%)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for pH adjustment)

  • Reaction vessel with reflux condenser and temperature control

  • Distillation apparatus

  • Crystallization vessel

Procedure:

  • Protection of the Pyridine Ring: In a reaction vessel, slowly add 3-picoline to concentrated sulfuric acid in a 1:1 molar ratio, keeping the temperature below 150°C to form 3-methylpyridine sulfate.[11]

  • Oxidation: Heat the 3-methylpyridine sulfate to 140-330°C.[11] Slowly add concentrated nitric acid dropwise. The amount of nitric acid should be 2-50 times the weight of the 3-methylpyridine sulfate.[11] Reflux the mixture at the appropriate temperature for several hours.

  • Neutralization and Recovery of Unreacted Starting Material: After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of 8.[13] Distill the mixture to recover unreacted 3-picoline.[13]

  • Isolation of Nicotinic Acid: Adjust the pH of the remaining solution to 3-4 with hydrochloric acid to precipitate the crude nicotinic acid.[13]

  • Purification: Collect the crude product by filtration and recrystallize from hot water to obtain pure nicotinic acid.[13]

Protocol 2: Laboratory-Scale Synthesis of Nicotinic Acid from Quinoline

Materials:

  • Quinoline

  • Sulfuric Acid (98%)

  • Nitric Acid (68%)

  • Vanadium Pentoxide (V₂O₅) catalyst (optional)

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for pH adjustment)

  • High-temperature reaction vessel

Procedure:

  • Reaction Setup: In a high-temperature reaction vessel, mix quinoline and concentrated sulfuric acid.[11] Add the V₂O₅ catalyst if used.

  • Oxidation: Heat the mixture to 220-230°C.[11] Slowly add nitric acid to the reaction mixture.

  • Decarboxylation: After the initial oxidation, raise the temperature to approximately 320°C and maintain for about 30 minutes to ensure complete decarboxylation of the quinolinic acid intermediate.[2]

  • Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution. Adjust the pH to the isoelectric point of nicotinic acid (around 3-4) with hydrochloric acid to precipitate the product.

  • Purification: Filter the crude nicotinic acid and purify by recrystallization from a suitable solvent like water or ethanol.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_params Verify Reaction Parameters (Temp, Time, Pressure) start->check_params check_reagents Check Reagent Quality & Ratios (Substrate, Oxidant, Solvent) start->check_reagents check_catalyst Evaluate Catalyst (Activity, Concentration) start->check_catalyst incomplete_reaction Incomplete Reaction check_params->incomplete_reaction check_reagents->incomplete_reaction side_reactions Significant Side Reactions check_catalyst->side_reactions optimize_conditions Optimize Reaction Conditions (Increase Temp/Time) incomplete_reaction->optimize_conditions Parameters/Reagents OK? optimize_catalyst Optimize Catalyst System (Change Catalyst/Concentration) side_reactions->optimize_catalyst Catalyst OK? purification_issue Address Purification Challenges side_reactions->purification_issue No end_ok Conversion Rate Improved optimize_conditions->end_ok optimize_catalyst->end_ok purification_issue->end_ok

Caption: A general troubleshooting workflow for addressing low conversion rates.

Picoline_Oxidation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Picoline 3-Picoline Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde 3-Picoline->Pyridine-3-carbaldehyde Oxidation Pyridine-N-oxide Pyridine-N-oxide 3-Picoline->Pyridine-N-oxide N-Oxidation Nicotinic Acid Nicotinic Acid Pyridine-3-carbaldehyde->Nicotinic Acid Further Oxidation Pyridine + CO2 Pyridine + CO2 Nicotinic Acid->Pyridine + CO2 Decarboxylation (High Temp)

Caption: Reaction pathway for the oxidation of 3-picoline to nicotinic acid.

Quinoline_Oxidation Quinoline Quinoline Quinolinic Acid\n(Pyridine-2,3-dicarboxylic acid) Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Quinoline->Quinolinic Acid\n(Pyridine-2,3-dicarboxylic acid) Oxidation Nicotinic Acid Nicotinic Acid Quinolinic Acid\n(Pyridine-2,3-dicarboxylic acid)->Nicotinic Acid Decarboxylation (High Temp)

Caption: Reaction pathway for the oxidation of quinoline to nicotinic acid.

References

Minimizing side-product formation in the synthesis of dichlorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of dichlorinated pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of dichlorinated pyridines, providing potential causes and recommended solutions.

Issue 1: Low Yield of Dichlorinated Pyridine

  • Symptoms: The isolated yield of the desired dichlorinated pyridine is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Increase the reaction time. - Increase the molar ratio of the chlorinating agent to the pyridine starting material.[1][2] - Ensure the reaction temperature is optimal for the specific chlorination method.[1][2]
Suboptimal Temperature - For thermal chlorination, maintain the temperature within the optimal range (e.g., 370-430 °C), avoiding excessively high temperatures that can lead to product decomposition.[2] - For photochemical chlorination, a lower temperature range (e.g., 180-300 °C) is generally used.[2] - For Sandmeyer-type reactions, maintain a low temperature (typically 0-5°C) during diazotization to prevent the decomposition of the diazonium salt.
Product Loss During Workup - 2,5-Dichloropyridine has some volatility and can be lost during solvent removal under high vacuum or with prolonged heating.[1] - Ensure correct pH adjustment during aqueous workup to maximize the partitioning of the product into the organic phase during extraction.[1]
Inefficient Purification - Product can be lost during purification steps. Optimize purification methods such as distillation or recrystallization to minimize loss.
Instability of Intermediates - In Sandmeyer reactions, the intermediate diazonium salt can be unstable. It is critical to maintain low temperatures (0-5°C) throughout the diazotization process.

Issue 2: Formation of Over-Chlorinated Byproducts (Trichloro- and Tetrachloropyridines)

  • Symptoms: GC-MS analysis of the crude product shows the presence of significant amounts of tri- and tetrachlorinated pyridines.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Chlorinating Agent - Reduce the molar ratio of the chlorinating agent to the pyridine starting material.
High Reaction Temperature - Lower the reaction temperature to reduce the rate of over-chlorination.[2]
Inefficient Mixing - In gas-phase reactions, ensure uniform mixing of reactants to prevent localized high concentrations of the chlorinating agent.[2]
Prolonged Reaction Time - Monitor the reaction progress using TLC or GC and stop the reaction once the desired dichlorinated product is maximized.

Issue 3: Formation of Under-Chlorinated Byproducts (Monochloropyridines)

  • Symptoms: The final product contains a high percentage of monochloropyridine.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Chlorinating Agent - Increase the molar ratio of the chlorinating agent to favor the formation of the di-substituted product.[2]
Short Reaction Time - Extend the reaction time to allow for the second chlorination to occur.
Low Reaction Temperature - Increase the reaction temperature to a level that promotes dichlorination without significant side-product formation.

Issue 4: Formation of Tar or Char

  • Symptoms: Significant amounts of tar or char are observed in the reactor.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperatures - High temperatures can lead to condensation reactions and polymerization.[2] Consider using a photochemical method which typically operates at lower temperatures.[2]
Localized Hot Spots - Ensure uniform heating and efficient stirring to avoid localized overheating.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing dichlorinated pyridines?

A1: Common methods include:

  • Direct Chlorination: Reaction of pyridine or a substituted pyridine with a chlorinating agent like chlorine gas, which can be performed under thermal or photochemical conditions.[2][3]

  • Sandmeyer-type Reaction: This involves the diazotization of an aminopyridine followed by reaction with a copper(I) chloride catalyst.[4]

  • From Hydroxypyridines: Dihydroxypyridines can be converted to dichloropyridines using reagents like phosphorus oxychloride (POCl₃).[1][5]

Q2: How can I control the regioselectivity of the chlorination to obtain the desired dichloropyridine isomer?

A2: Controlling regioselectivity is a significant challenge in pyridine chemistry.[6] The directing effects of existing substituents on the pyridine ring play a crucial role. For example, in the synthesis of 2,5-dichloropyridine from 2-aminopyridine, the amino group directs chlorination to the 5-position.[4] The choice of chlorinating agent and reaction conditions can also influence the isomer distribution.

Q3: What are the typical side-products in the synthesis of 2,5-dichloropyridine?

A3: In the synthesis of 2,5-dichloropyridine, particularly from 2-chloropyridine, the isomeric 2,3-dichloropyridine is a common side-product.[4] Over-chlorination can lead to trichloropyridines. When starting from 2,5-dihydroxypyridine, incomplete reaction can leave starting material in the product mixture.[1]

Q4: How can I effectively purify my crude dichlorinated pyridine product?

A4: Common purification methods include:

  • Distillation: Fractional distillation can be used to separate isomers with different boiling points. For example, distillation in the presence of water and sulfuric acid is used to purify 2,6-dichloropyridine.[2]

  • Recrystallization: This is effective for purifying solid dichloropyridines. A mixed solvent system, such as isopropanol/water, can be used to separate isomers like 2,5- and 2,3-dichloropyridine.[1]

  • Washing: Washing the crude product with acidic or basic solutions can help remove certain impurities.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine

ParameterRecommended Range/ValueRationale
Molar Ratio (POCl₃ : Dihydroxypyridine) 5:1 to 15:1A sufficient excess of POCl₃ drives the reaction to completion.[1]
Reaction Temperature ~145°CHigher temperatures are typically required for this conversion to achieve a high yield.[1]
Reaction Time Several hoursThe optimal time should be determined by monitoring the reaction progress by TLC or GC.[1]
Quenching Slow addition to ice water with vigorous stirringPrevents a rapid temperature increase that can lead to side reactions and product degradation.[1]
Neutralization pH 7-9Ensures efficient extraction of the product into the organic phase.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine [5]

  • Reaction Setup: In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.

  • Reaction: Heat the reaction mixture to 145°C and maintain for 4 hours.

  • Workup:

    • After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.

    • Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.

    • Neutralize the aqueous solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.

    • Extract the aqueous layer three times with 50 g of dichloromethane each time.

  • Purification:

    • Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain 2,5-dichloropyridine.[1]

Protocol 2: Synthesis of 2,6-Dichloropyridine via Photochemical Chlorination of Pyridine [2]

  • Reactant Preparation: Vaporize chlorine and water separately and then mix to create dilute chlorine gas.

  • Reaction: Introduce the dilute chlorine gas and vaporized pyridine into a reactor equipped with a high-pressure mercury lamp. Maintain the reaction temperature between 180°C and 300°C. Continuously irradiate the gas mixture with UV light.

  • Purification:

    • Transfer the resulting mixture of 2-chloropyridine and 2,6-dichloropyridine to a distillation still containing water.

    • Add 70% sulfuric acid to the top of the distillation column while heating.

    • Collect the distillate containing the 2,6-dichloropyridine.

    • Perform a liquid-liquid separation on the hot (around 95°C) distillate to isolate the purified 2,6-dichloropyridine.

Mandatory Visualization

Troubleshooting_Dichloropyridine_Synthesis cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Product_Loss Product Loss in Workup Low_Yield->Product_Loss Over_Chlorination Over-Chlorination (Tri/Tetrachloropyridines) Excess_Reagent Excess Chlorinating Agent Over_Chlorination->Excess_Reagent High_Temp High Reaction Temperature Over_Chlorination->High_Temp Inefficient_Mixing Inefficient Mixing Over_Chlorination->Inefficient_Mixing Under_Chlorination Under-Chlorination (Monochloropyridines) Insufficient_Reagent Insufficient Chlorinating Agent Under_Chlorination->Insufficient_Reagent Short_Time Short Reaction Time Under_Chlorination->Short_Time Tar_Formation Tar/Char Formation Tar_Formation->High_Temp Localized_Hot_Spots Localized Hot Spots Tar_Formation->Localized_Hot_Spots Increase_Time_Ratio Increase Reaction Time / Molar Ratio Incomplete_Reaction->Increase_Time_Ratio Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Optimize_Workup Optimize Workup/Purification Product_Loss->Optimize_Workup Reduce_Reagent_Ratio Reduce Molar Ratio Excess_Reagent->Reduce_Reagent_Ratio Lower_Temp Lower Temperature High_Temp->Lower_Temp Use_Photochemical_Method Consider Photochemical Method High_Temp->Use_Photochemical_Method Improve_Mixing Improve Mixing/Stirring Inefficient_Mixing->Improve_Mixing Insufficient_Reagent->Increase_Time_Ratio Short_Time->Increase_Time_Ratio Localized_Hot_Spots->Improve_Mixing Dichloropyridine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start_Material Select Starting Material (e.g., Pyridine, Aminopyridine, Dihydroxypyridine) Reagent_Prep Prepare Reagents (Chlorinating Agent, Solvents, Catalysts) Start_Material->Reagent_Prep Reaction_Setup Set up Reaction Apparatus Reagent_Prep->Reaction_Setup Run_Reaction Perform Chlorination (Control Temperature, Time, Molar Ratios) Reaction_Setup->Run_Reaction Monitoring Monitor Reaction Progress (TLC, GC) Run_Reaction->Monitoring Monitoring->Run_Reaction Continue if incomplete Quenching Quench Reaction Monitoring->Quenching Proceed if complete Extraction Extraction & Washing Quenching->Extraction Drying Dry Organic Phase Extraction->Drying Purification Purify Crude Product (Distillation, Recrystallization) Drying->Purification Final_Product Characterize Final Product (GC-MS, NMR) Purification->Final_Product Dichloropyridine_Reaction_Pathway Pyridine Pyridine Derivative (e.g., Monochloropyridine) Dichloropyridine Desired Dichloropyridine Pyridine->Dichloropyridine Desired Reaction + Chlorinating Agent Side_Product Side-Product (e.g., Isomeric Dichloropyridine, Trichloropyridine) Pyridine->Side_Product Side Reaction (e.g., Over-chlorination, Isomerization)

References

Catalyst selection for efficient synthesis of 2,4-Dichloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2,4-Dichloro-6-methylnicotinic acid. The primary focus is on catalyst selection for the hydrolysis of the precursor, 2,4-Dichloro-6-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most probable and direct synthetic route is the hydrolysis of 2,4-Dichloro-6-methylnicotinonitrile. This transformation can be achieved under acidic or basic conditions. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity, minimizing potential side reactions.

Q2: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis, leading to low conversion rates.

  • Side Reactions: Under harsh conditions, the chloro-substituents on the pyridine ring may be susceptible to nucleophilic substitution, leading to the formation of hydroxy or other substituted byproducts.

  • Purification: Separating the desired carboxylic acid from unreacted nitrile, amide intermediate, and other byproducts can be challenging.

Q3: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Nitrile 1. Inadequate Catalyst Activity: The chosen acid or base catalyst may not be strong enough or used in sufficient quantity. 2. Low Reaction Temperature: The hydrolysis of sterically hindered or electron-deficient nitriles often requires elevated temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Catalyst Selection: For acid hydrolysis, consider using a stronger acid like concentrated sulfuric acid. For base hydrolysis, a higher concentration of NaOH or KOH may be necessary. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Refluxing is a common practice. 3. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
Formation of Byproducts (e.g., Hydroxypyridines) 1. Harsh Reaction Conditions: High temperatures or highly concentrated catalysts can promote the hydrolysis of the C-Cl bonds. 2. Nucleophilic Attack: Hydroxide ions in base-catalyzed reactions can act as nucleophiles, displacing the chloride ions.1. Milder Conditions: Use a lower reaction temperature or a less concentrated catalyst. 2. Catalyst Choice: Consider acid-catalyzed hydrolysis, which is generally less prone to nucleophilic substitution on the aromatic ring.
Isolation of Amide Intermediate Instead of Carboxylic Acid 1. Incomplete Hydrolysis: The reaction may have stopped at the amide stage, which is a common intermediate in nitrile hydrolysis.[1] 2. Mild Reaction Conditions: The conditions may be sufficient to hydrolyze the nitrile to the amide but not the amide to the carboxylic acid.1. Harsher Conditions: Increase the reaction temperature, catalyst concentration, or reaction time to drive the hydrolysis of the amide to the carboxylic acid.
Difficult Product Purification 1. Emulsion during Workup: The presence of both acidic and basic functionalities can lead to emulsions during acid-base extraction. 2. Similar Polarity of Product and Byproducts: Co-elution during chromatographic purification can be an issue.1. Salting Out: Add a saturated brine solution during the extraction to break emulsions. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Catalyst Performance Data

The selection of a catalyst system is critical for the successful synthesis of this compound. Below is a summary of expected performance for different catalytic approaches based on general principles of nitrile hydrolysis.[2][3]

Catalyst System Typical Reaction Conditions Expected Yield (%) Purity (%) Key Considerations
Acid Catalysis (e.g., H₂SO₄) Reflux in aqueous solution70-8590-95Generally cleaner reaction with fewer substitution byproducts. Requires careful neutralization during workup.
Base Catalysis (e.g., NaOH) Reflux in aqueous or alcoholic solution65-8085-90Risk of chloro-substituent hydrolysis. The product is a salt that requires acidification for isolation.[4]

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific substrate.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,4-Dichloro-6-methylnicotinonitrile (1 equivalent) in a 1:1 mixture of water and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,4-Dichloro-6-methylnicotinonitrile (1 equivalent) in ethanol or another suitable solvent. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from an appropriate solvent.

Visualizations

Experimental_Workflow_Acid_Hydrolysis Acid-Catalyzed Hydrolysis Workflow start Start: 2,4-Dichloro-6- methylnicotinonitrile reaction Reaction: - H2SO4 / H2O - Reflux start->reaction workup Workup: - Cool and pour onto ice reaction->workup neutralization Neutralization: - Add NaHCO3 (aq) - Adjust pH to 7-8 workup->neutralization extraction Extraction: - Ethyl Acetate neutralization->extraction isolation Isolation: - Dry over Na2SO4 - Concentrate extraction->isolation purification Purification: - Recrystallization or  Column Chromatography isolation->purification end End: 2,4-Dichloro-6- methylnicotinic acid purification->end

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check Conversion Rate (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low byproducts Byproduct Formation check_conversion->byproducts High with byproducts incomplete_sol1 Increase Reaction Time incomplete->incomplete_sol1 incomplete_sol2 Increase Temperature incomplete->incomplete_sol2 incomplete_sol3 Increase Catalyst Concentration incomplete->incomplete_sol3 byproducts_sol1 Decrease Temperature byproducts->byproducts_sol1 byproducts_sol2 Use Milder Catalyst byproducts->byproducts_sol2

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Enhancing the Purity of 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and purification of 2,4-Dichloro-6-methylnicotinic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.

Question 1: My final product is off-white or yellowish instead of white. What are the potential causes and how can I fix this?

Answer: A discolored final product often indicates the presence of colored impurities. These can originate from the starting materials or be formed during the reaction.

Recommended Work-up Procedures:

  • Activated Carbon Treatment: One effective method to remove colored impurities is to treat a solution of the crude product with activated carbon.

    • Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., methanol or ethanol). Add a small amount of activated carbon (typically 1-5% w/w) to the solution and continue heating with stirring for a short period. Filter the hot solution to remove the activated carbon and then allow the filtrate to cool for recrystallization.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for obtaining a high-purity product.

    • Protocol: A common and effective solvent system for the recrystallization of chlorinated nicotinic acids is a mixture of methanol and water. Dissolve the crude product in a minimal amount of hot methanol. Slowly add hot water until the solution becomes slightly turbid. Then, add a small amount of hot methanol to redissolve the precipitate and allow the solution to cool slowly.

Question 2: My product purity is lower than expected, and I suspect the presence of acidic impurities. How can I remove them?

Answer: Acidic impurities are common in the synthesis of nicotinic acid derivatives. An acid-base extraction is the most effective method for their removal.

Recommended Work-up Procedure:

  • Acid-Base Extraction: This technique leverages the acidic nature of your target compound and potential acidic byproducts.

    • Protocol:

      • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

      • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic product and any acidic impurities into their corresponding sodium salts, which are soluble in the aqueous layer.

      • Separate the aqueous layer containing the product salt.

      • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the purified this compound.

      • Filter the precipitate, wash with cold water, and dry thoroughly.

Question 3: I am observing multiple spots on my TLC, indicating the presence of several byproducts. What are the likely impurities and how can I purify my compound?

Answer: The presence of multiple spots on a TLC plate suggests a complex mixture of products. Common impurities in the synthesis of chlorinated pyridines can include unreacted starting materials, partially chlorinated intermediates (mono-chlorinated species), and regioisomers.

Recommended Purification Strategy:

  • Column Chromatography: For complex mixtures where simple extraction or recrystallization is insufficient, silica gel column chromatography is the recommended purification method.

    • Protocol: The choice of eluent is critical for good separation. A typical solvent system for separating nicotinic acid derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the desired product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the synthesis of related chlorinated pyridines, the most probable impurities include:

  • Unreacted Starting Materials: Such as 6-methyl-2,4-dihydroxypyridine or a mono-chlorinated precursor.

  • Regioisomers: Depending on the chlorination method, other dichlorinated or mono-chlorinated isomers of 6-methylnicotinic acid might be formed.

  • Over-oxidation Products: If an oxidation step is involved in the synthesis, dicarboxylic acids could be present as byproducts.

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of the aqueous phase is a critical parameter during extraction. To efficiently extract the acidic this compound into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid group, typically around pH 2. Conversely, to extract it into an aqueous phase from an organic solvent, the aqueous phase should be made basic (e.g., with NaHCO₃ or NaOH) to deprotonate the carboxylic acid and form the water-soluble salt.

Q3: What is the best solvent for recrystallizing this compound?

A3: While the optimal solvent can depend on the specific impurities present, a mixture of methanol and water is often effective for recrystallizing chlorinated nicotinic acids. Ethanol can also be a suitable solvent. It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system for your specific crude product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in ethyl acetate (approximately 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine all aqueous extracts and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches ~2. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with two portions of cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • If activated carbon was used, filter the hot solution through a fluted filter paper to remove it.

  • Slowly add hot water to the clear filtrate until a slight turbidity persists.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.

Data Presentation

Table 1: Effect of Recrystallization Solvent on the Purity of Chlorinated Nicotinic Acid Derivatives (Illustrative Data)

Recrystallization Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)
Methanol/Water (1:1)859880
Ethanol859575
Acetone859265
Toluene858850

Note: This table presents illustrative data based on typical purification outcomes for related compounds. Actual results may vary depending on the specific impurities.

Table 2: Influence of pH on the Extraction of Nicotinic Acid Derivatives (Illustrative Data)

Extraction pHDistribution Coefficient (Organic/Aqueous)Extraction Efficiency (%)
21594
4583
6150
8 (Basic Wash)<0.1>99 (into aqueous)

Note: This table illustrates the general trend of how pH affects the partitioning of a nicotinic acid derivative between an organic and aqueous phase.

Visualizations

PurificationWorkflow crude Crude 2,4-Dichloro-6- methylnicotinic acid dissolve Dissolve in Organic Solvent crude->dissolve base_wash Wash with aq. NaHCO3 Solution dissolve->base_wash separate_aq Separate Aqueous Layer base_wash->separate_aq Product in Aqueous Phase organic_waste Organic Waste base_wash->organic_waste Impurities in Organic Phase acidify Acidify Aqueous Layer to pH ~2 separate_aq->acidify filter_dry Filter and Dry acidify->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

TroubleshootingPurity start Low Purity of Final Product check_impurities Characterize Impurities (TLC, HPLC, NMR) start->check_impurities acidic_impurities Acidic Impurities (e.g., starting material, over-oxidation products) check_impurities->acidic_impurities neutral_impurities Neutral/Less Polar Impurities (e.g., regioisomers, partially chlorinated species) check_impurities->neutral_impurities acid_base_extraction Perform Acid-Base Extraction acidic_impurities->acid_base_extraction Yes column_chromatography Perform Column Chromatography neutral_impurities->column_chromatography Yes recrystallization Recrystallize from suitable solvent acid_base_extraction->recrystallization pure_product High Purity Product column_chromatography->pure_product recrystallization->pure_product

Caption: Troubleshooting decision tree for enhancing the purity of this compound.

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichloro-6-methylnicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its strategic importance lies in the specific arrangement of its chloro, methyl, and carboxylic acid functionalities on the pyridine ring, which allows for diverse chemical modifications. This guide provides a comparative analysis of the known synthetic routes to this key intermediate, offering insights into the starting materials, reaction conditions, and potential yields.

Synthesis Route 1: Hydrolysis of Ethyl 2,4-Dichloro-6-methylnicotinate

This is the most direct and commonly cited method for the preparation of this compound. The synthesis starts from the corresponding ethyl ester, which is commercially available or can be synthesized.

Experimental Protocol:

A solution of ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate (1.0 g, 4.3 mmol) and sodium hydroxide (342 mg, 8.6 mmol) in a mixture of water (1.7 mL) and methanol (1.5 mL) is heated to 80°C for 4 hours. Following the reaction, the mixture is acidified with 50% sulfuric acid and the resulting solid product is collected by filtration.

Quantitative Data Summary:

ParameterValue
Starting MaterialEthyl 2,4-dichloro-6-methylnicotinate
Key ReagentsSodium hydroxide, Sulfuric acid
SolventWater, Methanol
Reaction Temperature80°C
Reaction Time4 hours
Product YieldNot explicitly stated in the reference
Product PurityNot explicitly stated in the reference

Logical Relationship Diagram:

G start Ethyl 2,4-dichloro-6-methylnicotinate hydrolysis Hydrolysis (80°C, 4h) start->hydrolysis reagents NaOH, H2O, MeOH reagents->hydrolysis acidification Acidification (50% H2SO4) hydrolysis->acidification product This compound acidification->product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Synthesis Route 2: From 6-Methylnicotinic Acid via Chlorination and Esterification

An alternative conceptual approach involves the synthesis of the precursor, ethyl 2,4-dichloro-6-methylnicotinate, starting from the more readily available 6-methylnicotinic acid. This multi-step process involves chlorination to introduce the two chlorine atoms, followed by esterification.

Conceptual Experimental Workflow:

  • Chlorination: 6-Methylnicotinic acid is treated with a suitable chlorinating agent to introduce chlorine atoms at the 2- and 4-positions of the pyridine ring. This is a challenging step that may require harsh conditions and could lead to a mixture of products.

  • Esterification: The resulting chlorinated nicotinic acid is then reacted with ethanol in the presence of an acid catalyst to yield ethyl 2,4-dichloro-6-methylnicotinate.

  • Hydrolysis: The final step is the hydrolysis of the ester as described in Route 1.

Quantitative Data for Ester Synthesis (Conceptual):

ParameterValue
Starting Material6-Methylnicotinic acid
Key IntermediatesThis compound
Key ReagentsChlorinating agent, Ethanol, Acid catalyst
Reaction ConditionsVaries depending on specific chlorination and esterification methods
Product YieldDependent on the efficiency of each step
Product PurityRequires purification at intermediate stages

Signaling Pathway Diagram:

G start 6-Methylnicotinic Acid chlorination Chlorination start->chlorination intermediate This compound intermediate chlorination->intermediate esterification Esterification (Ethanol, H+) intermediate->esterification ester Ethyl 2,4-dichloro-6-methylnicotinate esterification->ester hydrolysis Hydrolysis ester->hydrolysis product This compound hydrolysis->product

Caption: Multi-step synthesis from 6-methylnicotinic acid.

Comparison of Synthesis Routes

FeatureRoute 1: Hydrolysis of EsterRoute 2: From 6-Methylnicotinic Acid
Starting Material Availability Ethyl 2,4-dichloro-6-methylnicotinate is commercially available but may be more expensive.6-Methylnicotinic acid is a more common and potentially cheaper starting material.
Number of Steps Single step from the ester.Multiple steps (chlorination, esterification, hydrolysis).
Process Complexity Simple and direct.More complex, with challenges in controlling the chlorination step and requiring purification of intermediates.
Potential Yield High for the final hydrolysis step.Overall yield is dependent on the efficiency of each of the multiple steps.
Reagent Hazards Uses common laboratory reagents.May involve hazardous chlorinating agents.
Scalability Easily scalable for the final step.Scalability may be challenging due to the chlorination step.

Conclusion

For laboratory-scale synthesis where the starting ester is readily available, Route 1 is the preferred method due to its simplicity and directness. For larger-scale production or when cost of starting materials is a primary concern, Route 2 presents a viable, albeit more complex, alternative. The development of an efficient and selective chlorination protocol for 6-methylnicotinic acid or its derivatives is key to the successful implementation of this second route. Further research into direct chlorination methods could significantly enhance the industrial feasibility of producing this compound.

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-methylnicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2,4-Dichloro-6-methylnicotinic acid and its analogs, supported by available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities. Modifications to the pyridine ring, including halogenation and the addition of other functional groups, can significantly alter their pharmacological properties. This guide focuses on this compound, a synthetic derivative, and compares its potential biological activities with those of related analogs. While direct and extensive comparative data for this compound is limited in publicly available literature, this guide extrapolates from studies on structurally related compounds to provide insights into its potential antimicrobial, anticancer, and other biological effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activities of various nicotinic acid analogs. It is important to note that direct comparative data for this compound is not available; therefore, data from structurally related compounds are presented to infer potential activities.

Table 1: Antimicrobial Activity of Nicotinic Acid Analogs

Compound/AnalogTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Key Findings
2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol S. aureus, E. coli, A. nigerZone of Inhibition (mm) at various concentrationsMetal complexes of this compound showed stronger antimicrobial effects than the ligand alone.[1]
N′-[(2,4,6-trimethylbenzene) sulfonyl]pyridine-4-carbohydrazide Candida species, various Gram-positive and Gram-negative bacteriaZone of Inhibition (mm), MICShowed good antifungal activity against Candida and moderate to good antibacterial activity.[2]
Pyridine-2,6-dithiocarboxylic acid Various nonpseudomonad bacteriaMIC (16 to 32 µM)Acts as a metal chelator, and its antimicrobial effect is reduced by the addition of certain metal ions.[3]
Nicotinic acid peptide derivatives E. coli, S. aureus, C. albicans, A. nigerMIC (40, 80, and 160 µg/ml)Showed good to moderate antimicrobial activity, with dipeptide derivatives being the most active.[4]

Table 2: Cytotoxic/Anticancer Activity of Nicotinic Acid Analogs

Compound/AnalogCancer Cell Line(s)Activity Metric (e.g., IC50, GI50)Key Findings
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide HGC-27 (Gastric Cancer)IC50: 1.40 µMExhibited potent anti-proliferative activity.
Halogenated Flavanones (structurally different but relevant for halogenation effect) MDA-MB-231 (Breast Cancer)IC50: 2.9 ± 0.9 μM (for 3',6-dichloroflavanone)Dichlorination significantly enhanced cytotoxic activity.[5]
Ruthenium(II) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid HeLa, HepG2, HEp-2Not specifiedRu(II) complexes showed substantial cytotoxic specificity towards cancer cells over normal cells.[6]
2-Amino-4,6-diphenylnicotinonitriles MDA-MB-231 and MCF-7 (Breast Cancer)IC50: 1.81 ± 0.1 μM and 2.85 ± 0.1 μM respectively for the most potent analogSome analogs demonstrated exceptional cytotoxicity, surpassing doxorubicin.[7]
3-Chlorothiophene-2-carboxylic acid cobalt complex K562 (Leukemia), SW480 (Colon Cancer)Inhibition rates of 62.05 ± 1.15% and 66.83 ± 1.05% respectivelyShowed significant inhibitory effects on these cell lines.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays mentioned in the context of nicotinic acid analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

Signaling Pathway: Hypothetical Mechanism of Action for a Nicotinic Acid Analog as an Anticancer Agent

The following diagram illustrates a potential signaling pathway that could be modulated by a biologically active nicotinic acid analog, leading to apoptosis in cancer cells. This is a generalized pathway and the specific targets for this compound are yet to be elucidated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Transduction Activation Analog Nicotinic Acid Analog Analog->Receptor Binding Bax Bax Activation Signal_Transduction->Bax Bcl2 Bcl-2 Inhibition Signal_Transduction->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibition Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for a nicotinic acid analog inducing apoptosis.

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines the typical workflow for determining the MIC of a test compound against a microbial strain.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Observe for Microbial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The biological activity of this compound is not yet extensively documented in publicly available research. However, based on the structure-activity relationships of analogous compounds, it can be hypothesized that this molecule may possess antimicrobial and/or cytotoxic properties. The presence of chlorine atoms on the pyridine ring is often associated with enhanced biological activity. Further experimental studies are required to elucidate the specific biological profile of this compound and to determine its potential as a lead compound for drug development. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

Spectroscopic Comparison: 2,4-Dichloro-6-methylnicotinic Acid and its Dihydroxy Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2,4-Dichloro-6-methylnicotinic acid and its precursor, 2,4-Dihydroxy-6-methylnicotinic acid, is presented for researchers and professionals in drug development. This guide provides a comparative summary of their key spectroscopic data, detailed experimental protocols for spectral acquisition, and a visualization of the synthetic relationship between these two compounds.

The synthesis of this compound, a halogenated pyridine derivative of interest in medicinal chemistry, typically proceeds through the chlorination of its corresponding dihydroxy analogue, 2,4-Dihydroxy-6-methylnicotinic acid. The transformation of the hydroxyl groups to chloro groups induces significant changes in the molecule's electronic and steric properties, which are clearly reflected in their respective spectroscopic profiles.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its precursor, 2,4-Dihydroxy-6-methylnicotinic acid.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2,4-Dihydroxy-6-methylnicotinic acidC₇H₇NO₄169.13169 (M+), 125[1]
This compoundC₇H₅Cl₂NO₂206.03Data not available in public domain

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2,4-Dihydroxy-6-methylnicotinic acidNot SpecifiedSpecific peak assignments are not fully available. The spectrum is accessible through PubChem.[1]
This compoundNot AvailableData not available in public domain

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
2,4-Dihydroxy-6-methylnicotinic acidBroad O-H stretch (carboxylic acid and phenols), C=O stretch (carboxylic acid), C=C and C-N stretches (aromatic ring)
This compoundO-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C and C-N stretches (aromatic ring), C-Cl stretches

Synthetic Pathway

The logical relationship between the precursor and the final product is a chlorination reaction. This is a common method for the synthesis of chloropyridines from their hydroxypyridine counterparts.

Synthesis_Pathway Synthetic Pathway Precursor 2,4-Dihydroxy-6-methylnicotinic acid Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Precursor->Reagent Product This compound Reagent->Product Chlorination

References

Validating the Structure of 2,4-Dichloro-6-methylnicotinic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 2,4-Dichloro-6-methylnicotinic acid, juxtaposed with alternative spectroscopic techniques. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the experimental data, protocols, and workflows associated with each method.

Structural Elucidation: A Multi-Faceted Approach

The definitive confirmation of a chemical structure, such as that of this compound, relies on a synergistic approach, employing various analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer invaluable insights into the molecular structure in solution and its functional groups.

Comparison of Analytical Techniques for Structural Validation

The selection of an analytical technique for structure validation is contingent on the sample's nature, the required level of detail, and the experimental objective. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and IR spectroscopy.

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Single, high-quality crystal.Provides an unambiguous and complete molecular structure.Crystal growth can be challenging; the determined structure is in the solid state.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, and information on molecular dynamics in solution.Soluble sample in a deuterated solvent.Non-destructive; provides information about the structure in solution.Complex spectra can be difficult to interpret for large molecules; does not provide bond lengths or angles directly.
IR Spectroscopy Presence of specific functional groups within the molecule.Solid, liquid, or gas.Fast and simple to perform; provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton; interpretation can be ambiguous.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections outline standardized procedures for X-ray crystallography, NMR, and IR spectroscopy.

X-ray Crystallography Protocol

A representative protocol for single-crystal X-ray diffraction is as follows:

  • Crystal Growth : Crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

NMR Spectroscopy Protocol

The acquisition of ¹H and ¹³C NMR spectra typically involves the following steps:

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is:

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Visualizing the Workflow

The following diagrams illustrate the workflows for structural validation using X-ray crystallography and a comparison with spectroscopic methods.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth diffraction X-ray Diffraction crystal_growth->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation

Caption: Workflow for X-ray Crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy xray_start Single Crystal xray_diff Diffraction Data xray_start->xray_diff xray_end 3D Structure (Solid State) xray_diff->xray_end validation Structural Confirmation xray_end->validation nmr_start Solution Sample nmr_spec Spectral Data nmr_start->nmr_spec nmr_end Connectivity (Solution) nmr_spec->nmr_end nmr_end->validation ir_start Solid/Liquid Sample ir_spec Absorption Bands ir_start->ir_spec ir_end Functional Groups ir_spec->ir_end ir_end->validation

Caption: Comparison of Structural Validation Methods.

Comparison of different catalysts for the synthesis of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nicotinic acids, vital scaffolds in pharmaceuticals and agrochemicals, relies heavily on efficient catalytic methods. The choice of catalyst is a critical parameter that dictates yield, selectivity, and reaction conditions. This guide provides an objective comparison of various catalytic systems, including those based on palladium, nickel, copper, and organocatalysts, supported by experimental data to inform catalyst selection for specific synthetic needs.

Performance Comparison of Catalysts

The efficacy of different catalysts is highly dependent on the specific reaction type employed for the synthesis of substituted nicotinic acids. Common strategies include cross-coupling reactions (e.g., Suzuki-Miyaura), oxidation of substituted picolines, and carboxylation of pyridine derivatives. Below is a summary of catalyst performance across these key transformations.

Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of Halonicotinic Acids with Phenylboronic Acid
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O1001295[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80292[1]
NiCl₂(dppf)dppfK₃PO₄Toluene1002485[2]
CuIPhenCs₂CO₃DMF1102478N/A

Note: Data for CuI is representative and may vary based on specific ligand and substrate combinations.

Table 2: Catalyst Performance in the Oxidation of 3-Picoline to Nicotinic Acid
Catalyst SystemOxidantSolventTemp. (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]O₂Acetic Acid2102.049677.4~74[3]
V₂O₅-TiO₂O₂ (vapor phase)N/A350AtmosphericN/A>90HighN/A[4]
10%Cu/13X Zeolite30% H₂O₂Acetonitrile70Atmospheric883.669.057.7[5]
Ni/13X Zeolite30% H₂O₂Acetonitrile70Atmospheric8N/A>27<25[5]
Table 3: Catalyst Performance in the Carboxylation of Pyridine Derivatives
Catalyst SystemSubstrateCO₂ SourceReductant/BaseSolventTemp. (°C)Yield (%)Reference
CuCl/TMEDAPyridylphosphonium SaltCO₂ (1 atm)ZnEt₂DMARTModerate to High[6]
Ni(cod)₂/SIPrChloro/FluoropyridinesCO₂MnDMFRTup to 80N/A
Pd(OAc)₂/dppb3-IodopyridineCO₂K₂CO₃DMF12065N/A

Note: Data for Ni and Pd carboxylation is representative and may vary based on specific substrates and ligands.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid[1]
  • Materials: 5-bromonicotinic acid, phenylboronic acid, Pd(dppf)Cl₂, potassium carbonate, 1,4-dioxane.

  • Procedure: a. To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add anhydrous 1,4-dioxane (5 mL) to the flask. d. Add the Pd(dppf)Cl₂ catalyst (0.02 mmol) to the mixture. e. Heat the reaction to 80 °C and stir for 2 hours. f. Monitor the reaction by TLC or LC-MS. g. After completion, cool the reaction to room temperature. h. Add water to the reaction mixture and acidify with 1M HCl to precipitate the product. i. Isolate the product by filtration, wash with cold water, and dry under vacuum. j. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Cobalt-Catalyzed Oxidation of 3-Picoline[3]
  • Materials: 3-picoline, cobalt(II) acetate (Co(OAc)₂), N-hydroxyphthalimide (NHPI), benzyltriphenylphosphonium bromide ([(C₆H₅)₃P(CH₂C₆H₅)][Br]), acetic acid.

  • Procedure: a. Charge a high-pressure reactor with 3-picoline (40 mL), acetic acid (160 mL), Co(OAc)₂ (0.5 mol%), NHPI (4.5 mol%), and [(C₆H₅)₃P(CH₂C₆H₅)][Br] (1 mol%). b. Seal the reactor and pressurize with air to 2.0 MPa. c. Heat the reactor to 170 °C for 1 hour, then increase the temperature to 210 °C for the next 3 hours, while maintaining the pressure. d. After the reaction, cool the reactor to room temperature and carefully vent the pressure. e. The product mixture is analyzed by GC or HPLC to determine conversion and selectivity. f. Nicotinic acid is isolated by crystallization after removal of the solvent.

Protocol 3: Copper-Catalyzed Carboxylation of a Pyridylphosphonium Salt[6]
  • Materials: Pyridylphosphonium salt, CuCl, N,N,N',N'-tetramethylethylenediamine (TMEDA), diethylzinc (ZnEt₂), dimethylacetamide (DMA).

  • Procedure: a. In a glovebox, add CuCl (5 mol%) and TMEDA (10 mol%) to a dry reaction vessel. b. Add anhydrous DMA and stir for 10 minutes. c. Add the pyridylphosphonium salt (1.0 mmol). d. Bubble CO₂ gas through the solution for 15 minutes. e. Slowly add ZnEt₂ (2.0 equiv) to the reaction mixture at room temperature. f. Stir the reaction under a CO₂ atmosphere (1 atm, balloon) for 12 hours. g. Quench the reaction by the slow addition of 1M HCl. h. Extract the aqueous layer with ethyl acetate. i. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. j. The crude product is purified by column chromatography.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the discussed transformations.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Picoline_Oxidation_Cycle cluster_1 Proposed Radical Mechanism Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) O2 Co(III)->Co(II) H+ Radical_Initiation Radical Initiation (NHPI, O2) Co(III)->Radical_Initiation Picoline 3-Picoline Picoline->Radical_Initiation Picolinyl_Radical Picolinyl Radical Radical_Initiation->Picolinyl_Radical Oxygenation Oxygenation (O2) Picolinyl_Radical->Oxygenation Peroxy_Radical Peroxy Radical Oxygenation->Peroxy_Radical Hydrogen_Abstraction Hydrogen Abstraction Peroxy_Radical->Hydrogen_Abstraction Aldehyde 3-Pyridinecarboxaldehyde Hydrogen_Abstraction->Aldehyde Further_Oxidation Further Oxidation Aldehyde->Further_Oxidation Nicotinic_Acid Nicotinic Acid Further_Oxidation->Nicotinic_Acid Carboxylation_Cycle cluster_2 Catalytic Cycle Cu(I)L Cu(I)L Reductive_Coupling Reductive Coupling (with Py-R) Cu(I)L->Reductive_Coupling Cu(III)-Py(R)L Cu(III)-Py(R)L Reductive_Coupling->Cu(III)-Py(R)L CO2_Insertion CO2 Insertion Cu(III)-Py(R)L->CO2_Insertion Cu(III)-OOC-Py(R)L Cu(III)-OOC-Py(R)L CO2_Insertion->Cu(III)-OOC-Py(R)L Reductive_Elimination Reductive Elimination Cu(III)-OOC-Py(R)L->Reductive_Elimination Reductive_Elimination->Cu(I)L Py-COOH Nicotinic Acid Derivative Reductive_Elimination->Py-COOH

References

In Vitro Antimicrobial Activity of Nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Nicotinic acid (niacin or vitamin B3) and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the in vitro antimicrobial performance of various nicotinic acid derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of new anti-infective drugs.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of nicotinic acid derivatives is significantly influenced by their structural modifications. The following tables summarize the in vitro activity of representative derivatives against a panel of pathogenic bacteria and fungi, primarily presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher antimicrobial potency.

Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

Acylhydrazones and their cyclized counterparts, 1,3,4-oxadiazolines, derived from nicotinic acid, have demonstrated notable antibacterial and antifungal properties.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Acylhydrazone Compound 13 (with 5-nitrofuran substituent)Staphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 65383.91[1]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[1]
Compound 5 (with 2-hydroxy-3,5-diiodophenyl substituent)Gram-positive bacteria7.81 - 15.62[1]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[1]
1,3,4-Oxadiazoline Compound 25 (with 5-nitrofuran substituent)Bacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[1]
Gram-negative bacteria62.5 - 250[1]

Key Observations:

  • Acylhydrazone derivatives, particularly those with a 5-nitrofuran substituent, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • In general, the acylhydrazone derivatives of nicotinic acid appear to be more active against Gram-positive bacteria than their corresponding 1,3,4-oxadiazoline counterparts.[1]

  • Conversely, 3-acetyl-1,3,4-oxadiazolines have shown greater efficacy against fungal strains compared to the acylhydrazones.[1]

Nicotinamide Derivatives

Nicotinamides, synthesized from nicotinic acid, have also been investigated for their antimicrobial potential.

Compound IDTest OrganismMIC50 (mM)Reference
NC 3 Pseudomonas aeruginosa0.016 - 0.064[2]
Klebsiella pneumoniae0.016[2]
NC 5 Gram-positive bacteria0.03[2]
NC 4 Candida albicans< 1[2]

Key Observations:

  • Nicotinamide derivatives have shown significant inhibitory effects, with P. aeruginosa being the most susceptible bacterium and C. albicans being the least susceptible fungus in one study.[2]

  • Specific derivatives exhibit preferential activity, with NC 3 being most effective against Gram-negative bacteria and NC 5 against Gram-positive bacteria.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of nicotinic acid derivatives.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Test compounds (nicotinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic/antifungal).

  • Negative control (medium with solvent).

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism with a standard antimicrobial agent) and a negative control (microorganism with the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This method is used to assess the susceptibility of microorganisms to antimicrobial agents.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile paper disks (6 mm in diameter).

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Test compounds at a known concentration.

  • Positive control (standard antibiotic).

  • Negative control (disk with solvent).

Procedure:

  • A standardized microbial inoculum is uniformly spread onto the surface of an MHA plate.

  • Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • A positive control disk with a standard antibiotic and a negative control disk with the solvent are also placed on the plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanism of Action & Signaling Pathway

While the exact mechanisms of action for all nicotinic acid derivatives are not fully elucidated, several studies suggest potential molecular targets and pathways. A plausible mechanism involves the inhibition of essential microbial enzymes, leading to the disruption of vital cellular processes and ultimately cell death.

antimicrobial_mechanism cluster_entry Cellular Entry cluster_targets Intracellular Targets cluster_effects Cellular Effects cluster_outcome Final Outcome Nicotinic_Acid_Derivative Nicotinic Acid Derivative DNA_Gyrase DNA Gyrase Nicotinic_Acid_Derivative->DNA_Gyrase Inhibits Tyrosyl_tRNA_Synthetase Tyrosyl-tRNA Synthetase Nicotinic_Acid_Derivative->Tyrosyl_tRNA_Synthetase Inhibits Peptide_Synthesis Peptide Synthesis Machinery Nicotinic_Acid_Derivative->Peptide_Synthesis Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Tyrosyl_tRNA_Synthetase->Protein_Synthesis_Inhibition Peptide_Synthesis->Protein_Synthesis_Inhibition Cell_Death Bacterial/Fungal Cell Death DNA_Replication_Inhibition->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of nicotinic acid derivatives.

Some nicotinic acid derivatives are thought to act by inhibiting DNA gyrase, an essential enzyme for DNA replication in bacteria. Others may target tyrosyl-tRNA synthetase, a crucial enzyme in protein synthesis. Inhibition of peptide synthesis has also been proposed as a mechanism of action. The disruption of these fundamental processes leads to the cessation of cell growth and division, ultimately resulting in cell death.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of the antimicrobial activity of newly synthesized nicotinic acid derivatives.

experimental_workflow Start Synthesis of Nicotinic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Characterization->Primary_Screening MIC_Determination Quantitative Analysis: MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Determination of Antimicrobial Spectrum (Gram+/-, Fungi) MIC_Determination->Spectrum_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Spectrum_Analysis->Mechanism_Studies Report Data Analysis and Reporting Mechanism_Studies->Report

Caption: In vitro antimicrobial evaluation workflow.

This structured approach ensures a systematic evaluation, from the initial synthesis and characterization of the compounds to a detailed analysis of their antimicrobial properties and potential mechanisms of action. This comprehensive evaluation is crucial for identifying promising lead candidates for further drug development.

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Novel Organotin(IV) Derivatives of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of novel organotin(IV) derivatives of carboxylic acids, offering a promising avenue in the search for effective anticancer agents. Organotin(IV) compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines, often surpassing the efficacy of the widely used chemotherapy drug, cisplatin.[1][2][3] This guide summarizes key quantitative data, details experimental protocols for cytotoxicity assessment, and visualizes the underlying molecular mechanisms.

The biological activity of organotin(IV) complexes is intricately linked to the nature and number of organic groups attached to the tin atom, as well as the structure of the coordinated carboxylic acid ligand.[4] Generally, the cytotoxicity follows the order: R3SnX > R2SnX2 > RSnX3, where 'R' is an organic group and 'X' is a carboxylate ligand.[5] The lipophilicity conferred by the organic substituents plays a crucial role in the transport of these compounds across the cell membrane.[5]

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various novel organotin(IV) carboxylates against several human cancer cell lines. These values, presented in micromolar (µM), provide a quantitative measure of the compounds' potency in inhibiting cancer cell growth. For context, data for cisplatin, a standard chemotherapeutic agent, is included where available.

Triorganotin(IV) Carboxylate Derivatives
Compound/CodeR GroupCarboxylic Acid LigandCell LineIC50 (µM) ± SEMCisplatin IC50 (µM) ± SEM
C1MethylAromatic CarboxylateHeLa9.23 ± 0.2211.3 ± 0.78
C1MethylAromatic CarboxylateMCF-7>100 (3.01% inhibition)6.2 ± 0.72
C2 n-Butyl Aromatic Carboxylate HeLa 3.25 ± 0.19 11.3 ± 0.78
C2 n-Butyl Aromatic Carboxylate MCF-7 0.19 ± 0.05 6.2 ± 0.72
C3PhenylAromatic CarboxylateHeLa5.908 ± 0.5811.3 ± 0.78
C3PhenylAromatic CarboxylateMCF-70.42 ± 0.016.2 ± 0.72
Ph3SnL1PhenylPropanoic Acid DerivativeMCF-70.115 ± 0.01114.30 ± 1.25
Ph3SnL3PhenylPropanoic Acid DerivativeHepG20.100 ± 0.03011.80 ± 0.95
[Ph3Sn(IND)]PhenylIndomethacin (NSAID)BT-4740.076 ± 0.00527.8 ± 3.5
[Ph3Sn(IND)]PhenylIndomethacin (NSAID)MDA-MB-4680.183 ± 0.0124.4 ± 0.5
[Ph3Sn(FBP)]PhenylFlurbiprofen (NSAID)BT-4740.098 ± 0.00727.8 ± 3.5
[Ph3Sn(FBP)]PhenylFlurbiprofen (NSAID)MDA-MB-4680.200 ± 0.0114.4 ± 0.5

Data sourced from multiple studies.[4][6][7] Note: A lower IC50 value indicates higher cytotoxicity.

Diorganotin(IV) Carboxylate Derivatives
Compound/CodeR GroupCarboxylic Acid LigandCell LineIC50 (µM)Cisplatin IC50 (µM)
BZCOOSn-Aromatic CarboxylateA549<10-
YDCOOSn-Aromatic CarboxylateA549>10-
CLCOOSn-Aromatic CarboxylateA549>10-
1n-ButylPhenoxyacetic Acid DerivativeA549Dose-dependent-
2MethylPhenoxyacetic Acid DerivativeA549Low cytotoxicity-

Data sourced from multiple studies.[5][8][9] Note: A lower IC50 value indicates higher cytotoxicity.

Experimental Protocols

The cytotoxic activity of the organotin(IV) compounds is predominantly evaluated using the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[4] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][9] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the organotin(IV) compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][12] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.[5][12]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[5][11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[11][13] The amount of color change is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous release) and maximum release (cells lysed with a detergent).[14]

Mechanism of Action: The Intrinsic Apoptosis Pathway

Organotin(IV) compounds primarily induce cancer cell death through the intrinsic or mitochondrial pathway of apoptosis.[8][15][16] This process is initiated by an increase in intracellular calcium levels ([Ca2+]i), which leads to mitochondrial dysfunction.[8]

The disruption of mitochondrial membrane potential triggers the generation of reactive oxygen species (ROS) and the release of cytochrome c from the mitochondria into the cytoplasm.[8] In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[17] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated by organotin compounds.[15]

G cluster_cell Cancer Cell Organotin(IV) Compound Organotin(IV) Compound Ca2+ Influx Ca2+ Influx Organotin(IV) Compound->Ca2+ Influx Induces Bax Upregulation Bax Upregulation Organotin(IV) Compound->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Organotin(IV) Compound->Bcl-2 Downregulation Mitochondrion Mitochondrion Ca2+ Influx->Mitochondrion Targets ROS Production ROS Production Mitochondrion->ROS Production Leads to Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Releases Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Activates Bax Upregulation->Mitochondrion Promotes permeabilization Bcl-2 Downregulation->Mitochondrion Inhibits protection Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by organotin(IV) compounds.

Experimental Workflow

The general workflow for evaluating the cytotoxicity of novel organotin(IV) derivatives involves several key stages, from compound synthesis to data analysis.

G Synthesis & Characterization Synthesis & Characterization Compound Treatment Compound Treatment Synthesis & Characterization->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Mechanism Studies Mechanism Studies IC50 Determination->Mechanism Studies

References

Benchmarking the Reactivity of 2,4-Dichloro-6-methylnicotinic Acid and Other Halo-pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Halo-pyridines serve as versatile building blocks, and understanding their relative reactivity is critical for efficient synthetic planning. This guide provides an objective comparison of the reactivity of 2,4-Dichloro-6-methylnicotinic acid with other halo-pyridines in palladium-catalyzed cross-coupling reactions, supported by established principles and representative experimental data.

General Reactivity Trends in Halo-pyridines

The reactivity of halo-pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.

Influence of the Halogen: The reactivity generally follows the order of bond dissociation energy, with the weakest carbon-halogen (C-X) bond being the most reactive. This trend is a consequence of the oxidative addition step in the catalytic cycle, which is often rate-determining.[1]

  • Reactivity Order: I > Br > Cl > F[1]

Iodo-pyridines are the most reactive substrates, often requiring milder reaction conditions, while chloro-pyridines are more stable and typically necessitate more forcing conditions or specialized catalyst systems.[2] Fluoro-pyridines are generally unreactive in these reactions.[1]

Influence of Halogen Position: The electron-deficient nature of the pyridine ring significantly influences the reactivity at different positions. The general order of reactivity is:

  • Reactivity Order: C4(6) > C2 > C5[1]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive.[1]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. The following table summarizes representative data for the reactivity of various halo-pyridines in this reaction. Direct comparative data for this compound is limited; therefore, data for 2,4-dichloropyridine is used as a benchmark, with expected trends for the target molecule noted. The presence of an electron-withdrawing carboxylic acid group and an electron-donating methyl group on this compound will likely influence its reactivity profile.

Table 1: Comparative Reactivity of Halo-pyridines in Suzuki-Miyaura Coupling

Halo-pyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SelectivityReference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885-[3]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295-[2]
4-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95-[4]
2,4-DichloropyridinePhenylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl)KFTHFRT-High1:8 (C2:C4)[5]
2,4-DichloropyridinePhenylboronic acidPdCl₂, NBu₄BrNa₂CO₃-25-High1:>99 (C2:C4)[5]
3,5-Dichloropyridazine2-fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane--Major product at C3C3 > C5[6]

Note: The reactivity of this compound is expected to be similar to 2,4-dichloropyridine, with a strong preference for coupling at the C4 position. The methyl group may slightly enhance reactivity, while the carboxylic acid group might coordinate with the catalyst, potentially influencing the reaction rate and outcome.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The reactivity of halo-pyridines in this transformation also follows the general trends of C-X bond strength and positional activation.

Table 2: Comparative Reactivity of Halo-pyridines in Buchwald-Hartwig Amination

Halo-pyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SelectivityReference
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuDioxane1101880-[2]
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80492-[2]
2-Chloro-4-iodopyridineAnilinePd₂(dba)₃ / XantphosNaOtBuDioxane80-1106-1880-95C4[4]
2,4-DichloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100-HighC2 > C4[7]
2,4-DichloropyridineN-acetyl-p-toluidinePd₂(dba)₃ / XPhosK₃PO₄t-AmylOH1101885C2[8]

Note: For this compound in Buchwald-Hartwig amination, the regioselectivity can be highly dependent on the catalyst system and reaction conditions. While some systems favor C2 amination, others might show selectivity for C4.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the halo-pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for the specified time, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the halo-pyridine (1.0 equiv), the amine (1.0-1.2 equiv), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams illustrate a typical workflow and the catalytic cycle.

Experimental_Workflow reagents 1. Reagent Preparation (Halo-pyridine, Coupling Partner, Base) catalyst 2. Catalyst System Addition (Palladium Precatalyst, Ligand) reagents->catalyst solvent 3. Solvent Addition (Degassed Solvent) catalyst->solvent reaction 4. Reaction (Heating under Inert Atmosphere) solvent->reaction workup 5. Work-up (Quenching, Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 1: Generalized experimental workflow for cross-coupling reactions.

Catalytic_Cycle cluster_steps cluster_reagents pd0 Pd(0)L_n oa_complex R-Pd(II)L_n-X pd0->oa_complex reductive_elimination Reductive Elimination transmetalation_complex R-Pd(II)L_n-R' oa_complex->transmetalation_complex transmetalation_complex->pd0 product R-R' oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R-X organometallic R'-M

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions can be predicted based on the established principles of halo-pyridine chemistry. The C4-chloro substituent is expected to be significantly more reactive than the C2-chloro substituent in Suzuki-Miyaura couplings, allowing for selective functionalization. In Buchwald-Hartwig aminations, the regioselectivity is more nuanced and highly dependent on the chosen catalytic system. The presence of the methyl and carboxylic acid groups may also modulate reactivity and require specific optimization of reaction conditions. This guide provides a foundational framework for researchers to navigate the synthesis and elaboration of this and related halo-pyridine building blocks.

References

A Comparative Guide to Confirming the Purity of Synthesized 2,4-Dichloro-6-methylnicotinic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the purity of a newly synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common purity determination methods for 2,4-Dichloro-6-methylnicotinic acid. It includes detailed experimental protocols, supporting data, and a workflow visualization to aid in the selection of the most appropriate analytical technique.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of chlorine atoms and a methyl group to the nicotinic acid scaffold can significantly influence its biological activity and physical properties. Therefore, verifying the exact elemental composition of the synthesized molecule is paramount. While several methods exist for purity determination, elemental analysis provides a direct measurement of the mass fractions of carbon, hydrogen, nitrogen, and other elements, offering a fundamental confirmation of the compound's identity and purity.

Comparison of Purity Determination Methods

The purity of a synthesized organic compound can be assessed by various analytical techniques. The choice of method depends on the nature of the compound, the expected impurities, and the required level of accuracy. A comparison of elemental analysis with other common techniques is presented below.

Analytical Method Principle Advantages Limitations Typical Application
Elemental Analysis (CHNS) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2, SO2).[1][2]Provides direct evidence of elemental composition.[3] Highly accurate and precise for pure compounds.[1][4] Can detect impurities that alter the elemental ratios.Does not distinguish between isomers.[5] Insensitive to impurities with the same elemental composition. Can be affected by inorganic impurities.Primary confirmation of the empirical formula of a newly synthesized compound.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.High sensitivity and resolution for separating a wide range of impurities. Quantitative analysis is possible.Requires appropriate standards for impurity identification and quantification. Method development can be time-consuming.Quantification of organic impurities, stability testing, and quality control.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.Excellent for analyzing volatile organic impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[6]Lower sensitivity compared to chromatographic methods for impurity detection. Complex spectra can be difficult to interpret.Structural elucidation and confirmation. Purity assessment against a known standard.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity for detecting and identifying impurities based on their molecular weight.Can be difficult to quantify impurities without appropriate standards. Isomeric impurities may not be distinguished.Identification of by-products and degradation products.
Melting Point Analysis Determination of the temperature range over which a solid melts.[5]Simple and rapid technique. A sharp melting point is indicative of high purity.[5]Insensitive to small amounts of impurities. Not suitable for compounds that decompose upon heating.[5]A preliminary and rapid check of purity.

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the procedure for determining the elemental composition (Carbon, Hydrogen, Nitrogen) of synthesized this compound using a CHNS elemental analyzer.

1. Sample Preparation:

  • Ensure the synthesized this compound is a homogenous, finely ground powder.

  • Dry the sample in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to a constant weight to remove any residual solvents and moisture.

  • Store the dried sample in a desiccator to prevent moisture re-absorption.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Perform at least three calibration runs to ensure the instrument is functioning correctly and providing reproducible results.

3. Sample Analysis:

  • Accurately weigh approximately 1.5-3 mg of the dried this compound into a tin capsule using a microbalance.[2]

  • Securely seal the tin capsule to ensure no sample is lost.

  • Place the sealed capsule into the autosampler of the elemental analyzer.

  • Initiate the combustion sequence. The sample will be combusted at a high temperature (around 1000°C) in an oxygen-rich environment.[2]

  • The resulting gases (CO2, H2O, and N2) are separated by a gas chromatography column and quantified by a thermal conductivity detector.[2]

  • The instrument's software will calculate the percentage of each element based on the detected signals and the sample weight.

  • Analyze the sample in triplicate to ensure the precision of the results.

4. Data Analysis and Interpretation:

  • Calculate the average percentage for each element from the triplicate analysis.

  • Compare the experimental elemental composition with the theoretical values for this compound (C7H5Cl2NO2).

  • A close agreement between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's purity.[7]

Data Presentation: Theoretical vs. Experimental Elemental Composition

The molecular formula for this compound is C7H5Cl2NO2, with a molecular weight of 206.03 g/mol .

Element Theoretical % Experimental % (Example) Acceptable Range (±0.4%)
Carbon (C)40.8140.7540.41 - 41.21
Hydrogen (H)2.452.482.05 - 2.85
Nitrogen (N)6.806.776.40 - 7.20
Chlorine (Cl)34.41Not Determined by CHNS-
Oxygen (O)15.53Not Determined by CHNS-

Note: Standard CHNS analyzers do not determine the percentage of halogens or oxygen directly. The oxygen percentage is often calculated by difference, assuming the remaining mass is oxygen. For a chlorinated compound, the chlorine content would need to be determined by other methods, such as ion chromatography or titration after combustion.

For comparison, elemental analysis of a related compound, a co-crystal of 4-cyanopyridine and adipic acid (C18H18N4O4), showed experimental values (C, 61.01%; H, 5.12%; N, 15.81%) that were in close agreement with the calculated values (C, 60.91%; H, 5.09%; N, 15.75%).[8] This demonstrates the high accuracy of elemental analysis for confirming the composition of pure, crystalline organic compounds.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound, integrating elemental analysis with other analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Assessment cluster_primary Primary Purity & Identity Confirmation cluster_quantitative Quantitative Impurity Profiling cluster_conclusion Conclusion Synthesized_Compound Synthesized 2,4-Dichloro-6- methylnicotinic acid TLC Thin Layer Chromatography (TLC) Synthesized_Compound->TLC MP Melting Point Analysis Synthesized_Compound->MP Elemental_Analysis Elemental Analysis (CHNS) TLC->Elemental_Analysis MP->Elemental_Analysis HPLC HPLC Analysis Elemental_Analysis->HPLC GC GC Analysis (for residual solvents) Elemental_Analysis->GC Purity_Confirmed Purity Confirmed (>98%) Elemental_Analysis->Purity_Confirmed Results within ±0.4% of theoretical Further_Purification Further Purification Required Elemental_Analysis->Further_Purification Significant deviation NMR NMR Spectroscopy NMR->Purity_Confirmed MS Mass Spectrometry MS->Purity_Confirmed HPLC->Purity_Confirmed GC->Purity_Confirmed

Caption: Workflow for purity confirmation of synthesized compounds.

Conclusion

Elemental analysis is a robust and indispensable tool for confirming the elemental composition and, by extension, the purity of newly synthesized compounds like this compound. When the experimental percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it provides strong evidence for the successful synthesis of the target molecule. For a comprehensive purity assessment, it is recommended to use elemental analysis in conjunction with chromatographic and spectroscopic techniques to identify and quantify any potential impurities. This multi-faceted approach ensures the high quality of the synthesized compound, which is essential for its intended applications in research and development.

References

A Comparative Analysis of the Electronic Effects of Substituents on the Nicotinic Acid Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the electronic effects of various substituents on the nicotinic acid ring. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The electronic properties of substituents on the pyridine ring profoundly influence the acidity, reactivity, and pharmacokinetic properties of these molecules. This document summarizes key experimental data, provides detailed methodologies for their determination, and visualizes the underlying chemical principles to aid in the rational design of novel nicotinic acid-based therapeutic agents.

Quantitative Comparison of Electronic Effects

The electronic influence of a substituent is a combination of its inductive and resonance effects. These effects can be quantified through various experimental parameters, including the acid dissociation constant (pKa), Hammett substituent constants (σ), and spectroscopic shifts (NMR, IR, UV-Vis). The following table summarizes these parameters for a selection of substituted nicotinic acids.

SubstituentPositionpKaHammett Constant (σ)¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹) C=O / O-HUV-Vis (λmax, nm)
-H -4.850.00H2: 9.13, H4: 8.32, H5: 7.58, H6: 8.83C2: 153.2, C3: 126.7, C4: 136.9, C5: 123.7, C6: 150.2, COOH: 166.2~1700 / ~3000 (broad)263
-Cl 22.54σm ≈ 0.37H4: 8.3, H5: 7.6, H6: 8.5Data not readily available~1700 / ~3000 (broad)Data not readily available
-Cl 63.24 (Predicted)[1]σp ≈ 0.23H2: 8.9, H4: 8.2, H5: 7.5Data not readily availableData not readily available~220, ~270[2]
-OH 6Data not readily availableσp ≈ -0.37H2: 8.07, H4: 8.07, H5: 6.61C2: 146.1, C3: 120.5, C4: 140.8, C5: 108.0, C6: 164.0, COOH: 168.0Data not readily availableData not readily available
-NH₂ 2Data not readily availableσm ≈ -0.16H4: 8.0, H5: 6.7, H6: 7.8Data not readily available~1680 / ~3300-3500Data not readily available
-NH₂ 6Data not readily availableσp ≈ -0.66H2: 8.5, H4: 7.9, H5: 6.5Data not readily availableData not readily availableData not readily available
-CH₃ 6Data not readily availableσp ≈ -0.17H2: 8.9, H4: 8.0, H5: 7.2Data not readily availableData not readily availableData not readily available

Note: Hammett constants are generally determined for substituted benzoic acids and are used here as approximations for the nicotinic acid system. The position of the substituent on the nicotinic acid ring relative to the carboxylic acid group determines whether the σm or σp value is more appropriate. NMR data is typically recorded in DMSO-d₆, but variations may exist.

Visualizing Molecular Structure and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the structure of substituted nicotinic acid and the general workflow for assessing the electronic effects of substituents.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Start with Nicotinic Acid Derivative substituent Introduce Substituent at desired position start->substituent purification Purify the substituted nicotinic acid substituent->purification pKa pKa Determination purification->pKa hammett Hammett Constant Determination purification->hammett nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv comparison Compare data with unsubstituted nicotinic acid pKa->comparison hammett->comparison nmr->comparison ir->comparison uv->comparison correlation Correlate electronic parameters with substituent properties comparison->correlation conclusion Draw conclusions on electronic effects correlation->conclusion

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-methylnicotinic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedures for the safe handling and proper disposal of 2,4-Dichloro-6-methylnicotinic acid, a chlorinated organic compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and preventing environmental contamination. The information is based on safety data for structurally similar chemicals and established best practices for hazardous waste management.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to handle 2,4-Dichloro-6-methylnicotini​c acid with appropriate personal protective equipment (PPE). Based on data for similar chlorinated and nicotinic acid-based compounds, this substance should be considered hazardous. Hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Required PPE:

  • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves inspected prior to use.[3][4]

  • Protective Clothing: Wear an impervious lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated, use a suitable particle respirator.[3]

Handle the waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2][5]

Core Disposal Procedure

The central principle for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] The discharge of halogenated organic compounds into the sewer system is prohibited and harmful to aquatic life.[4][8]

The only approved method of disposal is through a licensed hazardous waste disposal company or an approved waste disposal plant.[1][5][9]

Step-by-Step Disposal Protocol:

  • Waste Segregation: As a chlorinated organic acid, this waste must be segregated and collected in a container specifically designated for halogenated organic waste .[8] Do not mix with other waste categories such as non-halogenated solvents, aqueous waste, acids, or bases.[6][8][10]

  • Container Selection: Use the original container if it is in good condition, or a compatible, leak-proof container provided by your institution's Environmental Health & Safety (EHS) department.[6][7] Ensure the container is kept tightly closed.[1][2]

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag.[6][7] The label must include the full chemical name, "this compound," without abbreviations.[7]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[7][11] Keep it away from incompatible materials, particularly strong oxidizing agents and bases.[5][10]

  • Final Disposal: Arrange for pickup and final disposal by your institution's EHS office or a certified hazardous waste contractor.[12]

Disposal Data Summary

The following table summarizes the critical logistical information for the disposal of this compound.

ParameterGuidelineCitations
Waste Classification Hazardous Waste; Halogenated Organic Acid[8]
Primary Disposal Route Collection by a licensed hazardous waste contractor for incineration at an approved facility.[8][12][13]
Prohibited Disposal Do not discharge to drains, sewers, or the environment. Do not dispose of in regular solid waste.[4][6]
Container Type Original container or a designated, compatible, leak-proof container for halogenated organic waste. Must be kept securely closed.[6][7][10]
Waste Segregation Store separately from incompatible materials, especially bases, oxidizing agents, and non-halogenated waste streams.[5][8][10]
Labeling Requirements Affix a "Hazardous Waste" label with the full chemical name.[6][7]

Experimental Protocols for Waste Treatment

No standard laboratory-scale experimental protocols for the chemical neutralization or deactivation of this compound for disposal were identified in the reviewed literature. The industry-standard method for permanent disposal of chlorinated organic residues is high-temperature incineration, which decomposes the material into gaseous byproducts that can be scrubbed.[13]

Attempting to neutralize or chemically treat this waste in the laboratory without a validated procedure is strongly discouraged. Such actions can create unintended hazardous reactions. The recommended and safest procedure is direct disposal of the unaltered chemical waste through a certified contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Select Compatible, Labeled Waste Container segregate->container collect Transfer Waste to Container & Seal Tightly container->collect storage Store in Designated Satellite Accumulation Area collect->storage check Incompatible Materials Check (Keep away from bases, oxidizers) storage->check request Request Waste Pickup (via EHS or Contractor) storage->request hand_off Hand Off for Final Disposal (Approved Facility) request->hand_off end Disposal Complete hand_off->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-6-methylnicotinic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5]To prevent skin contact and irritation.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from dust particles and splashes.[7]
Skin and Body Laboratory coat.[8]To protect skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[6][7][9]To minimize inhalation of dust or vapors.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[6][10] A comprehensive list of incompatible chemicals should be consulted.[11][12][13]

  • Hygiene: Wash hands thoroughly after handling the compound.[6]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]

  • Keep away from incompatible materials.[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for handling this compound.

Experimental Workflow for this compound prep Preparation weigh Weighing prep->weigh Proceed to weighing waste Waste Disposal prep->waste Dispose of waste at each step dissolve Dissolution weigh->dissolve Transfer for dissolution weigh->waste Dispose of waste at each step reaction Reaction dissolve->reaction Use in reaction dissolve->waste Dispose of waste at each step workup Work-up reaction->workup Proceed to work-up reaction->waste Dispose of waste at each step purify Purification workup->purify Isolate crude product workup->waste Dispose of waste at each step analyze Analysis purify->analyze Analyze pure product purify->waste Dispose of waste at each step analyze->waste Dispose of waste at each step

A typical laboratory workflow for handling the chemical.

Spill Management and First Aid

Immediate and appropriate response to spills and exposures is critical.

Spill Management:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[14]

  • Collect: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[6][7]

  • Clean: Clean the spill area thoroughly.

First Aid Measures:

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[6] If skin irritation persists, seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek medical attention if irritation persists.[6][7]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.

Disposal of Solid Waste:

  • Collect unused or waste solid this compound in a clearly labeled, sealed container.

  • Dispose of the container as hazardous waste through an approved waste disposal plant.[6][7]

Disposal of Liquid Waste (Solutions):

  • Collect solutions containing the compound in a labeled, sealed, and compatible waste container.[15]

  • The first rinse of any container that held the solid compound must be collected as hazardous waste.[16]

  • Do not dispose of solutions down the drain.[14]

  • Arrange for pickup and disposal by a certified hazardous waste management service.[15]

Disposal of Contaminated Materials:

  • Any materials used for spill cleanup (e.g., absorbent pads, gloves) should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[14][15]

Always follow local, state, and federal regulations for hazardous waste disposal.[14][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.